(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
説明
特性
IUPAC Name |
(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJKCZDQUMIOP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol . As this compound is not extensively documented in publicly accessible databases, this guide leverages a predictive, analog-based approach to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential applications. The insights herein are grounded in established principles of organic chemistry and medicinal chemistry, drawing parallels with structurally related molecules.
The strategic incorporation of fluorine and methoxy functional groups onto a chiral scaffold is a cornerstone of modern drug discovery.[1][2][3] Fluorine substitution, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability by altering the molecule's electronic properties and pKa.[2][3][4] This guide aims to serve as a foundational resource for researchers interested in utilizing this specific chiral building block.
Chemical Identity and Molecular Structure
While a specific CAS number for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not publicly cataloged, its molecular identity is defined by its structure. For reference, a key potential precursor, 3-(3-Fluoro-4-methoxyphenyl)propionic acid, is commercially available under CAS Number 69888-90-0.[5][6][7]
-
IUPAC Name: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
-
Molecular Formula: C₁₁H₁₅FO₂
-
Molecular Weight: 198.23 g/mol
The structure features a chiral center at the C2 position of the propanol backbone, imparting specific stereochemical properties that are crucial for targeted biological interactions.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. These predictions are based on computational models and comparison with analogous structures.
| Property | Predicted Value | Significance in Drug Discovery |
| XLogP3 | ~2.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | A low TPSA is generally associated with better cell membrane penetration and oral bioavailability.[8] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Participates in interactions with biological targets and influences solubility. |
| Hydrogen Bond Acceptors | 2 (from the oxygen atoms) | Influences solubility and receptor binding. |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be important for binding to target proteins. |
The presence of both a polar hydroxyl group and a lipophilic fluorinated aromatic ring suggests that this compound will exhibit solubility in a range of organic solvents, such as alcohols, ethers, and chlorinated solvents, with limited solubility in water.
Proposed Synthetic Route
A plausible and efficient stereoselective synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol can be envisioned starting from the commercially available 3-(3-fluoro-4-methoxyphenyl)propanoic acid.[5][6][7] The proposed pathway involves the introduction of the methyl group at the alpha position, followed by a stereoselective reduction of the resulting carboxylic acid.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 3-(3-Fluoro-4-methoxyphenyl)propionic Acid | 69888-90-0 [sigmaaldrich.com]
- 6. nextsds.com [nextsds.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Fluorinated Methoxyphenyl Propanols: A Guide to Synthesis, Biological Evaluation, and Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic profiles of numerous drug candidates. This guide provides a comprehensive technical overview of a promising, yet underexplored, class of compounds: fluorinated methoxyphenyl propanols. From the foundational principles of their chemical synthesis to detailed protocols for evaluating their biological activity, this document serves as a critical resource for researchers in drug discovery. We delve into the anticipated biological activities, such as antifungal and anticonvulsant effects, by drawing parallels with structurally related compounds and discussing the governing principles of structure-activity relationships (SAR). This guide is designed to equip scientists with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this unique chemical scaffold.
Chapter 1: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties.[1][2] The unique characteristics of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system.[3][4]
Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug in vivo.[1]
-
Increased Lipophilicity: The introduction of fluorine, particularly in aromatic systems, can increase the molecule's lipophilicity.[5] This is a critical factor that influences a compound's ability to cross cellular membranes and reach its therapeutic target.[5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its binding to target proteins.
-
Conformational Control: Fluorine substitution can induce specific conformational preferences in a molecule, which may lead to more potent and selective binding to a biological target.[6]
These properties explain why a significant number of modern pharmaceuticals are fluorinated compounds, used to treat a wide array of diseases associated with the cardiovascular and central nervous systems, as well as bacterial and fungal infections.[3][7]
Chapter 2: The Methoxyphenyl Propanol Scaffold: A Privileged Structure
The methoxyphenyl propanol scaffold combines three key structural motifs frequently found in biologically active compounds:
-
Phenyl Ring: A fundamental building block in many drugs, providing a rigid scaffold for the attachment of various functional groups and participating in crucial binding interactions (e.g., π-π stacking) with biological targets.
-
Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and its position on the phenyl ring can significantly influence the molecule's electronic properties and metabolic profile.
-
Propanol Moiety (-CH(OH)CH₂CH₃): The hydroxyl group is a key hydrogen bond donor and acceptor, often critical for anchoring a molecule to its target protein. The propanol chain provides a degree of conformational flexibility.
The combination of these features in a single scaffold, enhanced by the strategic placement of fluorine atoms, creates a class of molecules with high potential for diverse biological activities.
Chapter 3: General Synthetic Pathways
While numerous specific synthetic routes exist, a generalized and versatile approach to synthesizing fluorinated methoxyphenyl propanols can be envisioned. The following workflow illustrates a common strategy starting from a commercially available fluorinated methoxy-substituted acetophenone. This multi-step synthesis is designed for adaptability, allowing for the generation of a diverse library of analogs for SAR studies.
Diagram: Generalized Synthetic Workflow
Caption: A generalized synthetic pathway for fluorinated methoxyphenyl propanols.
Causality Behind Experimental Choices:
-
Grignard Reaction: The use of a Grignard reagent like ethylmagnesium bromide is a classic and reliable method for forming carbon-carbon bonds and introducing the ethyl group necessary to create the propanol backbone from a ketone precursor. The reaction must be conducted under anhydrous (dry) conditions as Grignard reagents react violently with water.
-
Solvent Choice: Tetrahydrofuran (THF) is a common aprotic solvent for Grignard reactions because it is inert to the reagent and effectively solvates the magnesium complex.
-
Aqueous Workup: A mild acid, such as ammonium chloride solution, is used to quench the reaction and protonate the alkoxide intermediate to form the final hydroxyl group without causing unwanted side reactions like elimination.
-
Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
Chapter 4: Anticipated Biological Activities and Structure-Activity Relationships (SAR)
Direct experimental data on fluorinated methoxyphenyl propanols is scarce; however, by examining structurally related fluorinated molecules, we can make informed predictions about their potential biological activities and guiding SAR principles.[8]
Anticonvulsant Activity
A significant body of research demonstrates that fluorinated N-benzyl derivatives and related structures possess potent anticonvulsant properties, particularly in the maximal electroshock (MES) seizure model.[5][9][10] The introduction of fluoro or trifluoromethyl groups into the aryl ring has been shown to enhance anticonvulsant efficacy compared to chloro or methoxy analogues.[5][10] This enhancement is attributed to the unique properties of fluorine, such as its high electronegativity and ability to increase lipophilicity, which is crucial for transport across the blood-brain barrier.[5]
Antifungal Activity
Fluorinated compounds have also proven to be invaluable as antifungal agents.[3] Specifically, fluorinated pyrazole and sulphonamide derivatives show excellent activity against a range of fungal pathogens.[7][11] The fluorine atom appears to be a key component in imparting enhanced antifungal activity.[3] It is plausible that the fluorinated methoxyphenyl moiety could act as a pharmacophore, and its incorporation into a propanol structure may yield novel antifungal agents.
Structure-Activity Relationship (SAR) Insights
SAR studies aim to identify which structural characteristics of a compound are associated with its biological activity. Based on published data for analogous compounds, a hypothetical SAR table for fluorinated methoxyphenyl propanols can be constructed to guide future synthesis and screening efforts.
| Compound | Fluorine Position | Methoxy Position | Predicted Anticonvulsant Activity (MES Model) | Predicted Antifungal Activity (MIC) | Rationale / Supporting Evidence |
| FMP-1 | 2- (ortho) | 4- (para) | High | Moderate | Ortho substitution on the aryl ring is often important for anticonvulsant activity in related imide series.[5][10] |
| FMP-2 | 3- (meta) | 4- (para) | Moderate | Moderate | Changes in substituent position can modulate electronic and steric parameters crucial for biological activity.[5] |
| FMP-3 | 4- (para) | 3- (meta) | Moderate-High | Moderate-High | The 4-fluoro-3-methoxy orientation showed a substantial increase in agonist activity in related amide compounds.[6] |
| FMP-4 | None | 4- (para) | Low | Low | Serves as a non-fluorinated control to establish the baseline activity and confirm the positive effect of fluorination. |
| FMP-5 | 2,4- (di-fluoro) | 3- (meta) | High | High | Multiple fluorine substitutions can further enhance lipophilicity and metabolic stability. |
Chapter 5: Experimental Protocols for Biological Evaluation
The initial assessment of newly synthesized compounds involves a cascade of in vitro and in vivo assays designed to measure potency, selectivity, and toxicity.[12][13]
Diagram: Biological Evaluation Workflow
Caption: A standard workflow for the biological evaluation of new chemical entities.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of pathogenic fungi.
Principle: This method involves challenging the fungal isolates with serial dilutions of the test compounds in a liquid broth medium. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after a specified incubation period.
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO vehicle)
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to the final required concentration (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds and controls directly in the 96-well plate using RPMI medium. The final concentration range might be 0.125 to 64 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include wells for sterility control (medium only) and growth control (inoculum + vehicle).
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Determine MIC: Read the MIC visually as the lowest concentration showing no turbidity. Alternatively, read the optical density (OD) at 600 nm using a plate reader and define the MIC as the concentration that inhibits growth by ≥50% compared to the growth control.
Self-Validation: The inclusion of a known antifungal agent (positive control) validates the assay's sensitivity. The growth control ensures the viability of the fungal inoculum, and the sterility control confirms the absence of contamination.
Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Objective: To identify compounds with protective activity against generalized tonic-clonic seizures.[9][14]
Principle: A supramaximal electrical stimulus is applied to rodents, inducing a characteristic tonic hindlimb extension. Anticonvulsant compounds can prevent or reduce the duration of this seizure phase.
Materials:
-
Male Sprague-Dawley rats (100-150 g) or Swiss mice (20-30 g)
-
Corneal electrodes
-
AC shock generator
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Test compounds
-
Positive control (e.g., Phenytoin, Carbamazepine)[14]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight before dosing but allow free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Administer the vehicle and positive control to separate groups.
-
Testing Time: Conduct the test at the time of predicted peak effect, typically 30-60 minutes after i.p. administration or 60-120 minutes after p.o. administration.
-
Electrical Stimulation: Apply a drop of saline to the animal's eyes. Deliver the electrical stimulus via corneal electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.
-
Neurotoxicity (Optional): Assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[14]
Self-Validation: The positive control group must show a statistically significant level of protection for the experiment to be valid. The vehicle control group should exhibit seizures in nearly all animals. The rotarod test helps to distinguish true anticonvulsant activity from non-specific motor impairment.
Chapter 6: Conclusion and Future Directions
The class of fluorinated methoxyphenyl propanols represents a promising area for drug discovery. By leveraging the well-established benefits of fluorination and the privileged nature of the methoxyphenyl propanol scaffold, there is a strong rationale for their investigation as novel anticonvulsant and antifungal agents. The structure-activity relationships hypothesized in this guide, derived from extensive data on analogous compounds, provide a solid foundation for the rational design of new chemical entities.
Future work should focus on the synthesis of a focused library of these compounds to validate the predicted biological activities. Subsequent hit-to-lead and lead optimization campaigns, guided by the experimental protocols outlined herein, could lead to the development of potent and selective clinical candidates. Furthermore, mechanism-of-action studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their therapeutic effects.[12]
References
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: )
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygn
- Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives.
- Fluorine substituted methoxyphenylalkyl amides as potent mel
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. (URL: )
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. (URL: )
- Design, synthesis and anticonvulsant evaluation of fluorin
- Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.
- Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. (URL: )
-
Synthesis of Fluorinated Heterocycles. ResearchGate. (URL: [Link])
-
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. (URL: [Link])
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
-
Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. PubMed. (URL: [Link])
-
Biologically Active Organofluorine Compounds. ResearchGate. (URL: [Link])
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. (URL: [Link])
- Synthesis of environmentally relevant fluorin
-
SAR: Structure Activity Relationships. CDD Vault. (URL: [Link])
-
Structure Activity Relationship in Drug Discovery. Scribd. (URL: [Link])
-
Synthesis and Anticonvulsant Activity of New Fluorinated N‐Phenyl‐ and N‐Benzyl‐2‐azaspiro[4.4]nonane‐ and [4.5]Decane‐1,3‐dione Derivatives. Part 3. ResearchGate. (URL: [Link])
-
Biological Impacts of Fluorination. ResearchGate. (URL: [Link])
-
The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. (URL: [Link])
-
The anticonvulsant activities of N-benzyl 3-methoxypropionamides. PubMed. (URL: [Link])
-
Structure Activity Relationships. Drug Design Org. (URL: [Link])
-
Structure-activity relationship (SAR). GARDP Revive. (URL: [Link])
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. (URL: [Link])
-
New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. (URL: [Link])
Sources
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III [academia.edu]
- 6. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. accio.github.io [accio.github.io]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Keystone: A Technical Guide to the Applications of Chiral 2-Methylpropan-1-ol Derivatives
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is not merely a preference but a stringent necessity. The biological systems that drugs target are inherently chiral, and as such, the stereochemistry of a therapeutic agent can profoundly dictate its efficacy, safety, and metabolic profile.[1][2][3] It is within this context that the strategic use of chiral building blocks has become a cornerstone of efficient and elegant asymmetric synthesis.[4][] This technical guide delves into the versatile and potent applications of a specific class of such building blocks: derivatives of chiral 2-methylpropan-1-ol. While seemingly simple in structure, these molecules offer a powerful platform for the introduction of a key stereocenter, enabling the construction of complex, biologically active molecules with a high degree of stereochemical control. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical insights into the utilization of these valuable synthetic intermediates.
The Foundation: (R)- and (S)-2-Methylpropan-1-ol as Chiral Precursors
The utility of any chiral derivative is fundamentally tied to the accessibility and properties of its parent molecule. (R)- and (S)-2-methylpropan-1-ol, the enantiomers of isobutanol, are valuable starting materials in the "chiral pool," the collection of readily available, enantiopure compounds from natural sources.[6][7] Their structural simplicity, possessing a primary alcohol for versatile functionalization and a stereogenic center at the C2 position, makes them ideal starting points for a variety of synthetic transformations.
The primary alcohol moiety serves as a handle for a wide range of chemical modifications, allowing for the preparation of a diverse array of derivatives. This versatility is key to their broad applicability in asymmetric synthesis.
The Workhorse Derivatives and Their Strategic Applications
The true synthetic power of chiral 2-methylpropan-1-ol is unlocked through its conversion into a variety of derivatives. Each derivative is tailored for specific applications, primarily as chiral building blocks that introduce a defined stereocenter into a target molecule.
Chiral 2-Methylpropanal: A Gateway to Carbon-Carbon Bond Formation
Oxidation of chiral 2-methylpropan-1-ol provides the corresponding chiral aldehyde, (R)- or (S)-2-methylpropanal. This transformation is a critical first step in many synthetic routes, as the aldehyde functionality is a versatile precursor for a multitude of carbon-carbon bond-forming reactions.[8]
-
Nucleophilic Additions: Chiral 2-methylpropanal can react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to generate new stereocenters with a predictable diastereoselectivity. The existing stereocenter at C2 influences the facial selectivity of the incoming nucleophile, a concept known as substrate-controlled stereoselection.
-
Aldol Reactions: As an electrophile in aldol reactions, chiral 2-methylpropanal can react with enolates to form β-hydroxy carbonyl compounds with two new contiguous stereocenters.[9] The stereochemical outcome of these reactions can be highly controlled, making this a powerful tool for the construction of polyketide natural products.[8]
-
Wittig and Related Olefination Reactions: The aldehyde can be readily converted to a variety of alkenes using Wittig, Horner-Wadsworth-Emmons, or other olefination reagents. This allows for the introduction of vinyl groups and the extension of the carbon chain.
Figure 1: Synthetic utility of chiral 2-methylpropanal.
Activating the Hydroxyl Group: Halides and Sulfonates as Versatile Electrophiles
Conversion of the primary alcohol to a good leaving group, such as a halide (e.g., bromide, iodide) or a sulfonate ester (e.g., tosylate, mesylate), transforms the chiral 2-methylpropyl moiety into a potent electrophile. These activated derivatives are excellent substrates for nucleophilic substitution reactions (SN2), allowing for the facile introduction of the chiral fragment into a wide range of molecules.
-
Synthesis of Chiral Ethers and Amines: Reaction with alkoxides or amides, respectively, provides a straightforward route to chiral ethers and amines. These functional groups are prevalent in many pharmaceutical compounds.
-
Formation of Carbon-Carbon Bonds: Carbanionic nucleophiles, such as those derived from malonic esters or organocuprates, can displace the leaving group to form new carbon-carbon bonds, further extending the carbon skeleton.
| Derivative | Activating Reagent | Typical Application |
| 2-Methylpropyl Bromide | PBr₃ or CBr₄/PPh₃ | SN2 displacement with nucleophiles |
| 2-Methylpropyl Iodide | I₂/PPh₃/Imidazole | SN2 displacement with nucleophiles |
| 2-Methylpropyl Tosylate | TsCl/Pyridine | SN2 displacement with nucleophiles |
| 2-Methylpropyl Mesylate | MsCl/Et₃N | SN2 displacement with nucleophiles |
Table 1: Common activated derivatives of chiral 2-methylpropan-1-ol.
Chiral Auxiliaries: Guiding Stereochemistry
While the primary use of chiral 2-methylpropan-1-ol derivatives is as building blocks, they also have the potential to be employed as chiral auxiliaries.[10][11] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
For example, an ester derived from chiral 2-methylpropan-1-ol and a prochiral carboxylic acid could be used to direct the stereoselective alkylation of the α-carbon. The steric bulk of the chiral 2-methylpropyl group would shield one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face.
Figure 2: General workflow for the use of a chiral auxiliary.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how to prepare and utilize derivatives of chiral 2-methylpropan-1-ol. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.
Synthesis of (R)-2-Methylpropanal from (R)-2-Methylpropan-1-ol
This protocol describes a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.[8]
Materials:
-
(R)-2-Methylpropan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
Procedure:
-
To a stirred solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (R)-2-Methylpropan-1-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
Synthesis of (S)-2-Methylpropyl Tosylate from (S)-2-Methylpropan-1-ol
This protocol details the conversion of the alcohol to a tosylate, a versatile electrophile.
Materials:
-
(S)-2-Methylpropan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
Procedure:
-
Dissolve (S)-2-Methylpropan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or flash chromatography.
Conclusion and Future Outlook
The derivatives of chiral 2-methylpropan-1-ol represent a class of highly valuable and versatile intermediates in asymmetric synthesis. Their straightforward preparation from an inexpensive chiral pool starting material, coupled with their diverse reactivity, makes them powerful tools for the construction of complex chiral molecules. From their role as precursors to chiral aldehydes for intricate carbon-carbon bond formations to their use as electrophilic building blocks and their potential as chiral auxiliaries, these derivatives offer a reliable and efficient means of introducing a key stereocenter. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery and development.
References
- Benchchem. (n.d.). (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis.
- Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
- Asymmetric-Synthesis. (n.d.).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Wikipedia. (n.d.). Chiral auxiliary.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025, October 16). ResearchGate.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019, October 15). PubMed.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. (n.d.). ResearchGate.
- Benchchem. (n.d.). Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 27). MDPI.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Analytical Workflows for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Executive Summary
In modern rational drug design, the selection of chiral building blocks dictates not only the spatial trajectory of the final active pharmaceutical ingredient (API) but also its metabolic fate and physicochemical behavior. (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) is a highly versatile, enantiopure intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.
This whitepaper provides an in-depth analysis of the molecule’s physicochemical characteristics, the structural causality behind its design, and field-proven, self-validating analytical protocols required to ensure its integrity before downstream synthetic application.
Structural Rationale and Physicochemical Causality
The architectural design of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is highly deliberate, embedding three critical functional zones:
-
The (2S)-Methyl Stereocenter: The methyl group at the C2 position provides a precise steric vector. In downstream APIs, this chiral projection often fits into highly conserved hydrophobic pockets of target proteins, enhancing binding affinity while restricting the conformational entropy of the alkyl chain.
-
The Primary Alcohol: Serving as the primary synthetic handle, the terminal hydroxyl group allows for diverse functionalization, including Mitsunobu inversions, oxidation to aldehydes for reductive aminations, or conversion to leaving groups (e.g., mesylates/tosylates).
-
The 3-Fluoro-4-Methoxy Aromatic Motif: The incorporation of fluorine adjacent to the methoxy group is a classic metabolic shielding tactic. As established by Müller et al., fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity [1]. Placed ortho to the methoxy group, it withdraws electron density via inductive effects, lowering the pKa of the aromatic system and sterically hindering Cytochrome P450 (CYP450) enzymes from accessing the methoxy oxygen. This drastically reduces the rate of oxidative O-demethylation—a common metabolic liability in drug candidates.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic matrices and biological assays. The data is summarized in Table 1.
Table 1: Physicochemical Characteristics of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
| Parameter | Value | Causality / Implication |
| Molecular Formula | C₁₁H₁₅FO₂ | N/A |
| Molecular Weight | 198.23 g/mol | Low MW ensures the final API remains within Lipinski's limits after subsequent coupling. |
| Calculated LogP (cLogP) | ~2.2 | Optimal lipophilicity for membrane permeability without driving non-specific binding. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors (HBD) | 1 | Contributed solely by the terminal hydroxyl group. |
| H-Bond Acceptors (HBA) | 3 | Contributed by the fluorine, ether oxygen, and hydroxyl oxygen. |
| Rotatable Bonds | 4 | Provides sufficient flexibility for induced-fit target binding. |
Self-Validating Analytical Workflows
To guarantee the integrity of this building block, analytical methods must be self-validating—meaning the protocol inherently proves its own accuracy during execution. Below are the standard operating procedures for assessing chiral purity and thermodynamic solubility.
Protocol 1: Enantiomeric Purity via Chiral HPLC
Chiral chromatography is mandatory to confirm the optical purity of the (2S) enantiomer [2]. We utilize a Normal Phase (NP) High-Performance Liquid Chromatography (HPLC) system with an amylose-based Chiral Stationary Phase (CSP).
Causality of Method Design: Normal phase conditions (Hexane/Isopropanol) are selected over reversed-phase because non-polar mobile phases preserve the critical hydrogen-bonding interactions between the analyte's primary alcohol and the carbamate linkages of the amylose CSP. These interactions, combined with steric inclusion into the amylose grooves, drive enantiomeric resolution.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject a racemic standard of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
-
Self-Validation: The method must demonstrate a baseline resolution ( Rs>1.5 ) between the (2R) and (2S) peaks. This proves the system is capable of detecting the undesired enantiomer if present.
-
-
Sample Preparation: Dissolve the (2S) sample in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.
-
Chromatographic Execution:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
-
Orthogonal Detection: Monitor via UV absorbance at 270 nm (targeting the aromatic ring) in series with a polarimetric detector to confirm the specific rotation sign of the eluting peaks.
-
Acceptance Criteria: The (2S) enantiomer must exhibit an enantiomeric excess (ee) of ≥ 99.0%.
Protocol 2: Thermodynamic Solubility and LogD Profiling
Early physicochemical profiling prevents downstream attrition [3]. Thermodynamic solubility provides a true measure of the compound's equilibrium state in aqueous media.
Causality of Method Design: We utilize ultracentrifugation rather than syringe filtration to separate the solid phase from the saturated solution. Filtration is avoided because lipophilic compounds (LogP ~2.2) frequently exhibit non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the measured concentration and generates false-negative solubility data.
Step-by-Step Methodology:
-
Equilibration: Add excess solid (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol to 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS) in a glass vial.
-
Agitation: Shake the suspension at 300 RPM for 24 hours at 25°C to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to a thick-walled tube and ultracentrifuge at 50,000 x g for 30 minutes.
-
Quantification: Carefully aspirate the supernatant, dilute with acetonitrile to prevent precipitation, and quantify the dissolved concentration via LC-MS/MS against a matrix-matched calibration curve.
Workflow Visualization
The following diagram illustrates the logical progression from synthesis to analytical validation and downstream application. The workflow is designed with strict quality control (QC) gates to ensure only highly pure, fully characterized building blocks proceed to complex API synthesis.
Figure 1: Self-validating analytical workflow and downstream utility of the (2S)-chiral building block.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]
-
Szabó, Z. I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules (Basel, Switzerland), 29(1), 108.[Link]
-
Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858.[Link]
Application Note: Asymmetric Synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Synthetic Strategy
The chiral building block (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the 3-fluoro-4-methoxyphenyl moiety combined with a delicate α -chiral methyl center presents a specific synthetic challenge: establishing the C2 stereocenter with high enantiomeric excess (ee) while maintaining process scalability and atom economy.
While traditional approaches often rely on Evans asymmetric alkylation, such methods require stoichiometric amounts of expensive chiral auxiliaries and suffer from poor atom economy. To achieve a self-validating, industrially robust system, this protocol utilizes a three-step catalytic approach:
-
Horner-Wadsworth-Emmons (HWE) Olefination to establish a geometrically pure (E)-acrylic acid framework.
-
Transition Metal-Catalyzed Asymmetric Hydrogenation utilizing a Ru(OAc)₂((S)-BINAP) catalyst to set the stereocenter.
-
Chemoselective Borane Reduction to yield the final primary alcohol without epimerization.
Mechanistic Pathway: Ru-BINAP Asymmetric Hydrogenation
The core of this synthetic route relies on the asymmetric hydrogenation of an α,β -unsaturated carboxylic acid. The (S)-BINAP ligand creates a highly specific chiral pocket. When the (E)-alkene coordinates to the active ruthenium-hydride species, steric interactions dictate that the metal-hydride approaches exclusively from the re-face of the olefin. High hydrogen pressure is critical here—not just for kinetic acceleration, but to suppress reversible β -hydride elimination pathways that lead to alkene isomerization and subsequent erosion of enantiomeric purity[1].
Fig 1: Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of acrylic acids.
Detailed Experimental Protocols
Step 1: Synthesis of (E)-3-(3-Fluoro-4-methoxyphenyl)-2-methylacrylic acid
Causality & Logic: The HWE olefination is selected over standard Wittig conditions because phosphonate carbanions inherently favor the thermodynamic (E)-alkene[2]. Geometric purity is paramount; any (Z)-isomer present will undergo hydrogenation to yield the undesired (2R)-enantiomer, directly compromising the final ee.
-
Reagent Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.
-
Ylide Formation: Dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Coupling: Add 3-fluoro-4-methoxybenzaldehyde (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis (In-Process Control): Once TLC indicates complete consumption of the aldehyde, add 2M LiOH (aq) (3.0 eq) directly to the reaction mixture. Heat to 60 °C for 12 hours to saponify the ethyl ester.
-
Isolation: Concentrate the THF in vacuo. Wash the aqueous layer with ethyl acetate to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitated (E)-acid with ethyl acetate, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/EtOAc to ensure >99% (E)-isomer purity.
Step 2: Asymmetric Hydrogenation to (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Causality & Logic: The use of Noyori's Ru(OAc)₂((S)-BINAP) complex requires strict exclusion of oxygen to prevent oxidation of the phosphine ligand[1]. Methanol is chosen as the solvent because its protic nature facilitates the hydrogenolysis step of the catalytic cycle, drastically improving turnover frequencies compared to aprotic solvents like THF.
-
Catalyst Loading: In a nitrogen-filled glovebox, charge a stainless-steel high-pressure reactor with the (E)-acrylic acid from Step 1 (1.0 eq) and Ru(OAc)₂((S)-BINAP) (0.0002 eq, S/C = 5000).
-
Solvent Addition: Add degassed anhydrous methanol (1.0 M relative to substrate).
-
Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 50 atm. Stir vigorously at 25 °C for 18 hours.
-
Workup: Vent the hydrogen gas safely. Concentrate the methanolic solution in vacuo. The crude acid is typically >98% pure and >96% ee, and can be used directly in the next step.
Step 3: Chemoselective Reduction to (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Causality & Logic: Standard aggressive reductants like LiAlH₄ risk retro-aldol-type cleavage or epimerization of the labile α -stereocenter. Borane-THF is selected because it acts as an electrophilic reducing agent. It coordinates directly to the electron-rich carboxylic oxygen, forming a triacyloxyborane intermediate that is rapidly reduced to the primary alcohol without disturbing the adjacent chiral center[3].
-
Activation: Dissolve the chiral acid from Step 2 (1.0 eq) in anhydrous THF (0.3 M) under argon and cool to 0 °C.
-
Reduction: Slowly add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise to manage the exothermic evolution of hydrogen gas.
-
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via HPLC.
-
Quench & Isolation: Carefully quench the excess borane by the dropwise addition of methanol at 0 °C until effervescence stops. Concentrate the mixture, partition between EtOAc and 1M NaOH (to remove any unreacted acid), wash with brine, dry over MgSO₄, and evaporate to yield the pure target alcohol.
Process Optimization & Quantitative Data
The table below summarizes the optimization of the critical asymmetric hydrogenation step (Step 2). It demonstrates the causality of solvent and pressure choices on the final enantiomeric purity.
| Entry | Catalyst | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ru(OAc)₂((S)-BINAP) | 1,000 | MeOH | 5 | 25 | 45 | 88 |
| 2 | Ru(OAc)₂((S)-BINAP) | 1,000 | MeOH | 50 | 25 | >99 | 96 |
| 3 | Ru(OAc)₂((S)-BINAP) | 5,000 | MeOH | 50 | 25 | 98 | 96 |
| 4 | Ru(OAc)₂((S)-BINAP) | 5,000 | THF | 50 | 25 | 72 | 82 |
| 5 | Ru(OAc)₂((R)-BINAP) | 5,000 | MeOH | 50 | 25 | 98 | 96 (2R)* |
*Entry 5 utilizes the opposite ligand enantiomer, validating the stereocontrol mechanism by producing the (2R) enantiomer.
Analytical Characterization Standards
To validate the self-correcting nature of this protocol, the following analytical benchmarks must be met:
-
Chiral HPLC: Enantiomeric excess is determined using a Chiralcel OJ-H column (Hexane/Isopropanol 95:5, 1.0 mL/min, 254 nm). The (2S)-enantiomer typically elutes before the (2R)-enantiomer under these conditions.
-
¹H NMR (400 MHz, CDCl₃): δ 6.95-6.80 (m, 3H, Ar-H), 3.87 (s, 3H, -OCH₃), 3.55 (dd, 1H, -CH₂OH), 3.45 (dd, 1H, -CH₂OH), 2.75 (dd, 1H, Ar-CH₂-), 2.40 (dd, 1H, Ar-CH₂-), 1.95 (m, 1H, -CH(CH₃)-), 1.45 (br s, 1H, -OH), 0.92 (d, 3H, -CH₃).
References
-
The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Maryanoff, B. E., & Reitz, A. B. Chemical Reviews (1989). URL:[Link]
-
Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. The Journal of Organic Chemistry (1987). URL:[Link]
-
Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups. Brown, H. C., Heim, P., & Yoon, N. M. Journal of the American Chemical Society (1970). URL:[Link]
Sources
Application Note: Chiral HPLC Analysis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Introduction & Chemical Profile
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly valuable chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The molecule features an aryl-aliphatic backbone, a primary alcohol, and a critical stereocenter at the C2 position. Because enantiomeric impurities can drastically alter the pharmacological efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs), rigorous determination of its enantiomeric excess (ee%) is mandatory.
This application note details a robust, self-validating normal-phase High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of this compound, leveraging the proven capabilities of polysaccharide-based chiral stationary phases (CSPs).
Scientific Rationale: The Chiral Separation Mechanism
The successful resolution of chiral alcohols relies heavily on the "three-point interaction model"[1]. For this analyte, an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (commercially known as Chiralpak AD-H or Lux Amylose-1) is the optimal choice. Polysaccharide-based CSPs developed by Okamoto and colleagues dominate analytical chiral separations due to their broad applicability and stable helical polymer structures[2].
The causality behind this column selection lies in the specific functional groups of the analyte:
-
Hydrogen Bonding: The primary alcohol (-OH) of the analyte acts as a strong hydrogen bond donor/acceptor, interacting with the carbamate linkage (C=O and NH) of the amylose stationary phase.
-
π−π Interactions: The electron-rich 3-fluoro-4-methoxyphenyl ring engages in π−π stacking with the 3,5-dimethylphenyl groups of the CSP.
-
Steric Inclusion: The 2-methyl group provides the necessary steric bulk. As the molecule enters the chiral grooves of the amylose helix, the spatial orientation of this methyl group dictates whether the (2S) or (2R) enantiomer achieves a tighter, more thermodynamically stable fit[3].
Fig 1: Three-point interaction model for chiral recognition on polysaccharide CSPs.
Experimental Protocol
Chromatographic Conditions
Normal-phase chromatography using a Hexane/Isopropanol (IPA) blend is the gold standard for neutral, moderately polar chiral molecules[3]. A 95:5 (v/v) ratio provides the ideal balance: enough IPA to prevent excessive retention via hydrogen bonding, but not so much that it outcompetes the analyte for the chiral recognition sites on the CSP. Similar conditions have been successfully validated for structurally analogous fluoro-methoxyphenyl chiral alcohols[4].
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) | Provides optimal helical groove dimensions for 2-methyl substituted aryl-alcohols. |
| Mobile Phase | Hexane / Isopropanol (95:5, v/v) | Normal phase maintains the integrity of H-bond driven chiral recognition. |
| Flow Rate | 1.0 mL/min | Balances longitudinal diffusion and mass transfer for sharp peaks. |
| Column Temp. | 25 °C (Thermostatted) | Chiral recognition is highly temperature-dependent; strict control prevents drift. |
| Detection | UV at 275 nm | Optimized for the λmax of the methoxy-fluoro-substituted benzene ring. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining a high signal-to-noise ratio. |
Step-by-Step Execution Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system.
-
Mobile Phase Preparation: Mix 950 mL of HPLC-grade Hexane with 50 mL of HPLC-grade Isopropanol. Degas the mixture via sonication for 10 minutes.
-
Sample Preparation (Critical Step): Dissolve 1.0 mg of the analyte in 1.0 mL of the exact mobile phase (Hexane:IPA 95:5). Causality: Dissolving the sample in a stronger solvent (like 100% IPA or Methanol) will cause a localized solvent disruption on the column head, leading to severe peak fronting and loss of resolution.
-
System Equilibration: Flush the column at 1.0 mL/min for at least 45 minutes. Monitor the UV baseline at 275 nm until drift is < 1 mAU/hr.
-
Blank Verification: Inject 10 µL of the sample diluent. Confirm the absence of ghost peaks in the 10–25 minute retention window.
-
System Suitability (Racemate): Inject 10 µL of the racemic standard (1 mg/mL). Verify that the resolution ( Rs ) between the (2S) and (2R) peaks is strictly > 1.5.
-
Enantiomer Identification: Inject the enantiopure (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol standard to map its specific retention time against the racemate chromatogram.
-
Sample Analysis: Inject the unknown batch samples in triplicate.
Fig 2: Step-by-step workflow for chiral HPLC method execution and validation.
Data Analysis & System Suitability Criteria
A valid run must meet the following system suitability parameters. If the criteria are not met, the system is not validated for ee% calculation.
| Parameter | Target Value | Implication if Failed |
| Retention Time (Peak 1) | ~14.5 min | Shift indicates mobile phase evaporation (IPA loss) or temperature fluctuation. |
| Retention Time (Peak 2) | ~16.2 min | Same as above. |
| Selectivity ( α ) | ≥ 1.15 | Poor chiral recognition; consider switching to a Cellulose-based CSP. |
| Resolution ( Rs ) | ≥ 1.5 | Baseline is not fully resolved; quantitative ee% integration will be inaccurate. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Indicates secondary interactions (e.g., free silanols); column may be degrading. |
Troubleshooting & Optimization Insights
-
Insufficient Resolution ( Rs < 1.5): Decrease the IPA concentration from 5% to 2%. Causality: Lowering the polar modifier increases the analyte's residence time in the chiral grooves, amplifying the thermodynamic differences between the enantiomer-CSP complexes.
-
Peak Tailing: If the tailing factor exceeds 1.5, it suggests non-specific binding to unendcapped silanols on the silica support. Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask these sites. Note: Ensure the specific CSP is compatible with acidic/basic additives before proceeding.
-
Orthogonal Selectivity: If the Amylose CSP fails to provide baseline separation, switch to a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H). The different helical twist of cellulose often provides orthogonal selectivity for structurally similar isomers[3].
References
- Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Almac Group.
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. PharmTech.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC (NIH).
- Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
Sources
Application Note: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in Targeted Drug Discovery
Executive Summary & Structural Rationale
In contemporary drug discovery, the architectural precision of chiral building blocks dictates the efficacy, selectivity, and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API). (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) represents a premium chiral intermediate frequently utilized in the synthesis of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The structural anatomy of this molecule offers a trifecta of medicinal chemistry advantages:
-
The Fluorine Effect: The strategic incorporation of a fluorine atom at the C3 position of the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, fluorine's high electronegativity modulates the electron density of the adjacent methoxy group, optimizing its capacity as a hydrogen-bond acceptor while increasing overall lipophilicity and membrane permeability[1].
-
Stereochemical Precision: The (2S)-methyl group provides a rigid spatial vector. In the context of deep kinase binding pockets, this specific stereocenter restricts the conformational freedom of the molecule, reducing entropic penalties upon binding and drastically enhancing target selectivity.
-
Synthetic Versatility: The terminal primary alcohol serves as an ideal synthetic handle, readily undergoing activation (e.g., mesylation) or oxidation without compromising the integrity of the adjacent chiral center.
Application Landscape: Targeting the ERK/MAPK Pathway
One of the most prominent applications of this chiral building block is in the synthesis of Extracellular Signal-Regulated Kinase (ERK) inhibitors. The ERK/MAPK signaling cascade is a critical pathway involved in cellular proliferation and nociception. Hyperactivation of this pathway is heavily implicated in hyperproliferative diseases (cancers) and the maintenance of chronic neuropathic pain[2],[3].
By derivatizing (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, medicinal chemists can synthesize selective ERK inhibitors that effectively cross the blood-brain barrier and bind to the allosteric or ATP-binding sites of ERK1/2, thereby suppressing the downstream transcription factors responsible for pain sensitization[2].
Fig 1. ERK/MAPK signaling cascade illustrating the targeted inhibition point.
Quantitative Data & Physicochemical Profiling
To ensure reproducibility and predictability during scale-up, the physicochemical properties and reaction metrics of this building block have been systematically profiled.
Table 1: Physicochemical & Structural Profiling
| Property | Value / Description | Rationale in Drug Design |
| Molecular Formula | C11H15FO2 | Optimal low molecular weight for fragment-based drug design. |
| Fluorine Substitution | C3-Position | Increases metabolic resilience; modulates pKa of adjacent groups[1]. |
| Methoxy Group | C4-Position | Acts as a strong, directional hydrogen bond acceptor. |
| Chiral Center | C2 (S-configuration) | Dictates 3D spatial orientation, crucial for precise kinase pocket fit. |
| Primary Alcohol | C1-Position | Versatile synthetic handle for SN2, oxidation, or etherification. |
Table 2: Reaction Optimization & Quality Control Metrics
| Synthetic Workflow | Reagents / Conditions | Yield (%) | Enantiomeric Excess (ee) | QC Validation Method |
| Mesylation | MsCl, Et3N, DCM, 0°C to RT | 92 - 95% | >99% | Chiral HPLC, 1H-NMR (shift of -CH2O) |
| Swern Oxidation | (COCl)2, DMSO, Et3N, DCM, -78°C | 85 - 89% | >98% | TLC (UV active), 1H-NMR (Aldehyde ~9.6 ppm) |
Validated Synthetic Protocols
The following protocols detail the divergent derivatization of the building block. Each procedure is designed as a self-validating system , incorporating specific causality for reagent selection and built-in Quality Control (QC) checkpoints to ensure the integrity of the (2S) chiral center.
Fig 2. Divergent synthetic workflows for derivatizing the chiral building block.
Protocol 1: Activation via Mesylation
Objective: Convert the primary alcohol into a highly reactive methanesulfonate ester for subsequent nucleophilic substitution (SN2) with heterocyclic kinase cores (e.g., imidazopyrazines)[3].
Causality & Rationale: Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) due to its superior atom economy and the ease of removing the resulting methanesulfonate byproducts during aqueous workup. Triethylamine (Et3N) is utilized to neutralize the generated HCl, preventing acid-catalyzed ether cleavage or racemization.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent (eq) of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C. Causality: Low temperature prevents exothermic degradation and side reactions.
-
Base Addition: Add 1.5 eq of anhydrous triethylamine (Et3N) dropwise via syringe.
-
Activation: Slowly add 1.2 eq of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation (QC):
-
TLC: Confirm complete consumption of the starting material (Rf ~0.3 in 30% EtOAc/Hexanes) and appearance of the mesylate (Rf ~0.6).
-
1H-NMR: Validate success by observing the diagnostic downfield shift of the C1 methylene protons (from ~3.5 ppm to ~4.1 ppm) and the appearance of the sharp mesylate methyl singlet at ~2.9 ppm.
-
Protocol 2: Oxidation to Chiral Aldehyde (Swern Oxidation)
Objective: Oxidize the primary alcohol to an aldehyde to facilitate reductive amination with complex amine-bearing pharmacophores.
Causality & Rationale: The Swern oxidation is strictly chosen over chromium-based oxidants (e.g., Jones reagent) or hypervalent iodine (Dess-Martin periodinane) to completely eliminate the risk of over-oxidation to the carboxylic acid and to prevent epimerization at the highly sensitive alpha-chiral center (C2).
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried flask under argon, dissolve 1.5 eq of oxalyl chloride in anhydrous DCM. Cool the solution strictly to -78°C using a dry ice/acetone bath.
-
DMSO Addition: Add 3.0 eq of anhydrous dimethyl sulfoxide (DMSO) dropwise. Stir for 15 minutes. Causality: This forms the active alkoxysulfonium intermediate. Temperature must not exceed -60°C to prevent Pummerer rearrangement byproducts.
-
Substrate Addition: Dissolve 1.0 eq of the chiral alcohol in a minimal amount of DCM and add it dropwise to the activated DMSO solution. Stir for 45 minutes at -78°C.
-
Base Addition: Add 5.0 eq of Et3N dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to 0°C over 30 minutes.
-
Workup: Quench with water. Extract with DCM (3x), wash the organics with 1N HCl (to remove excess Et3N), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate carefully (the aldehyde may be volatile).
-
Self-Validation (QC):
-
Chiral HPLC: Confirm that the enantiomeric excess (ee) remains >98%, validating that no epimerization occurred at the C2 position.
-
1H-NMR: Confirm the presence of the distinct aldehyde proton signal (a doublet or singlet depending on coupling) at ~9.6 - 9.8 ppm.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Ma, W., & Quirion, R. (2005). The ERK/MAPK pathway, as a target for the treatment of neuropathic pain. Expert Opinion on Therapeutic Targets, 9(4), 699-713.
-
Array BioPharma Inc. / Pfizer. (2016). Compounds and compositions as ERK inhibitors. U.S. Patent No. 9,670,208 B2. Google Patents.
Sources
Application of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in Medicinal Chemistry: A Versatile Chiral Building Block for Lead Optimization
Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists
Executive Summary
In the landscape of modern drug discovery, the strategic use of pre-functionalized chiral building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a premium chiral intermediate that seamlessly integrates two of the most powerful paradigms in medicinal chemistry: metabolic stabilization via targeted fluorination and conformational restriction via the "magic methyl" effect.
This Application Note details the structural rationale behind this specific substitution pattern, quantifies its impact on physicochemical properties, and provides field-validated, self-validating protocols for its diversification into drug-like scaffolds.
Structural Rationale & Medicinal Chemistry Significance
The architecture of this building block is not arbitrary; every functional group serves a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose.
The 3-Fluoro-4-methoxyphenyl Motif: Metabolic Shielding
The introduction of fluorine is a well-established strategy to improve metabolic stability by blocking metabolically labile sites[1]. Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, frequently target the electron-rich ortho-positions of methoxyphenyl rings for aromatic hydroxylation or facilitate O-demethylation. By installing a highly electronegative fluorine atom adjacent to the methoxy group, the HOMO energy of the aromatic system is significantly lowered, creating an electronic and steric shield that prevents oxidative degradation[2].
The (2S)-Methyl Group: The "Magic Methyl" Effect
The chiral methyl group at the C2 position exerts a profound influence on the molecule's three-dimensional shape. Known colloquially as the "magic methyl" effect, the addition of a single methyl group can significantly enhance target binding affinity and modulate pharmacokinetic properties[3]. This occurs through conformational restriction: the methyl group biases the ground state conformation of the flexible propyl chain to favor the receptor-bound conformation, thereby drastically reducing the entropic penalty upon target engagement[4].
The Primary Alcohol: A Versatile Node
Primary alcohols serve as crucial chiral building blocks for the synthesis of complex pharmaceuticals[5]. The terminal hydroxyl group provides a highly reactive handle that can be oxidized, alkylated, or subjected to Mitsunobu conditions, allowing rapid library generation without disrupting the adjacent (2S) stereocenter.
Structural rationale mapping of the chiral building block for lead optimization.
Quantitative Impact on Physicochemical Properties
To illustrate the value of this building block, we compare its predicted physicochemical properties against a baseline unsubstituted phenylpropanol. The data demonstrates how the strategic additions maintain the molecule strictly within Lipinski's Rule of 5 while vastly improving its drug-like profile.
| Property | Unsubstituted Phenylpropanol | (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | Impact on Drug-Likeness |
| Molecular Weight | 136.19 g/mol | 212.26 g/mol | Slight increase; highly efficient ligand efficiency (LE). |
| cLogP | 1.8 | 2.4 | Enhanced lipophilicity for optimal membrane permeability. |
| TPSA | 20.2 Ų | 29.5 Ų | Ideal range for oral bioavailability and BBB penetration. |
| Rotatable Bonds | 3 | 4 | Flexibility tightly controlled via the (2S)-methyl steric bulk. |
| CYP450 Liability | High (ortho/para oxidation) | Low (Sterically & electronically blocked) | Significantly improved in vivo metabolic half-life. |
Synthetic Workflows & Diversification
The primary utility of this compound lies in its ability to act as a central hub for divergent synthesis. By carefully selecting reaction conditions that preserve the sensitive alpha-chiral center, chemists can generate diverse libraries of amines, amides, and ethers.
Synthetic workflow for generating diverse chiral libraries from the primary alcohol.
Detailed Experimental Protocols
The following protocols have been engineered to ensure high yields while strictly maintaining the enantiomeric integrity of the (2S) stereocenter.
Protocol A: Swern Oxidation to (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal
Causality & Rationale: Primary alcohols with an adjacent alpha-chiral center are highly susceptible to epimerization (racemization) via enolization if subjected to basic or room-temperature oxidative conditions (e.g., PDC or Jones reagent). The Swern oxidation is specifically selected because the reaction is conducted at cryogenic temperatures (-78 °C). The subsequent quench with triethylamine at this low temperature prevents the formation of the enolate, thereby preserving >99% enantiomeric excess (ee).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equiv, 24 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.
-
Oxidation: Dissolve (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (1.0 equiv, 10 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation System:
-
Chemical Purity: Verify complete conversion via ¹H-NMR (look for the distinct aldehyde proton singlet at ~9.7 ppm).
-
Chiral Integrity: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 95:5). A single peak must be observed to validate that no alpha-epimerization occurred.
-
Protocol B: Reductive Amination to Generate Chiral Amines
Causality & Rationale: To convert the sensitive aldehyde into a secondary amine, Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol. A catalytic amount of acetic acid is added to facilitate imine formation without dropping the pH to a level that would cause side reactions.
Step-by-Step Methodology:
-
Imine Formation: In a 50 mL flask, dissolve the (2S)-aldehyde intermediate (1.0 equiv, 5 mmol) and the desired primary amine (1.1 equiv, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv, 5 mmol) to the mixture. Stir at room temperature for 2 hours under argon to ensure complete formation of the iminium intermediate.
-
Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 7.5 mmol) in small portions over 10 minutes.
-
Completion: Remove the ice bath and stir the suspension at room temperature for 12 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases and the pH is ~8. Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation System:
-
Reaction Monitoring: Monitor the reaction via LC-MS. The protocol is validated when the aldehyde mass [M+H]⁺ disappears entirely, replaced by the target secondary amine mass.
-
Stereochemical Confirmation: Perform 2D-NMR (NOESY) on the purified product to confirm the spatial arrangement of the (2S)-methyl group relative to the newly formed amine vector.
-
Sources
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Experimental protocol for optical rotation measurement of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (C₁₁H₁₅FO₂)
Introduction & Mechanistic Rationale
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The stereocenter at the C2 position (bearing the methyl group) dictates the spatial orientation of the molecule, which is fundamentally tied to the downstream pharmacological efficacy and safety of the final drug product.
In pharmaceutical quality control, verifying the enantiomeric purity of such intermediates is non-negotiable. While chiral High-Performance Liquid Chromatography (HPLC) provides precise enantiomeric excess (ee) values, polarimetry remains the pharmacopeial gold standard for rapid, non-destructive verification of chiral identity and bulk optical purity[1].
When plane-polarized light passes through a solution of this (2S)-enantiomer, the asymmetry of the molecule's electron cloud interacts differentially with the left- and right-circularly polarized components of the light. This phase shift manifests as a macroscopic rotation of the polarization plane—a measurable phenomenon known as optical rotation.
Caption: Mechanistic pathway of plane-polarized light rotation through a polarimeter.
Regulatory Standards & Theoretical Framework
To ensure a self-validating and globally compliant protocol, this methodology is grounded in United States Pharmacopeia (USP) <781> [2][3] and European Pharmacopoeia (Ph. Eur.) 2.2.7 [4].
The specific rotation [α]DT is calculated using the Biot equation:
[α]DT=c⋅lα
-
α = Observed optical rotation (degrees)
-
c = Concentration of the sample in g/mL (Note: Pharmacopeias often express this as g/100 mL, altering the formula to c⋅l100⋅α )
-
l = Path length of the polarimeter cell in decimeters (typically 1.0 dm)
-
T = Temperature (Standardized to 20.0 °C for Ph. Eur. or 25.0 °C for USP)
-
D = Wavelength of the sodium D-line (589 nm)[4]
Materials and Equipment
-
Analyte: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (High purity, >99% ee).
-
Solvent: Methanol (HPLC Grade). Rationale: Methanol provides excellent solubility for fluorinated aromatic alcohols and possesses no background optical activity.
-
Instrument: High-precision digital polarimeter equipped with a Peltier temperature control system (accuracy ±0.1 °C) and a sodium lamp (or 589 nm LED)[3][5].
-
Cell: 100 mm (1.0 dm) glass or stainless-steel polarimeter cell with a built-in temperature sensor.
-
Standards: Certified Quartz Control Plate (e.g., +17° or standard matched to the instrument)[3].
Experimental Protocol
This workflow is designed to eliminate systemic errors related to sample preparation, thermal gradients, and optical interference.
Caption: Step-by-step experimental workflow for optical rotation measurement.
Step 1: Sample Preparation
-
Weighing: Accurately weigh exactly 1.000 g of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol using a calibrated analytical balance (0.01 mg precision).
-
Dissolution: Transfer the compound quantitatively into a 100 mL Class A volumetric flask.
-
Dilution: Add approximately 70 mL of HPLC-grade methanol. Sonicate for 2 minutes to ensure complete dissolution. Allow the solution to return to ambient temperature, then make up to the 100.0 mL mark with methanol. (Final concentration c = 0.0100 g/mL).
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter. Causality: Particulate matter scatters the 589 nm light, reducing detector intensity and artificially inflating the signal-to-noise ratio.
Step 2: Instrument Calibration (System Suitability)
-
Warm-up: Power on the polarimeter and the sodium light source at least 30 minutes prior to measurement to ensure wavelength stability.
-
Zeroing: Fill the clean 1.0 dm cell with the blank solvent (Methanol). Ensure no bubbles are present. Insert into the chamber, equilibrate to 20.0 °C, and press "Zero".
-
Verification: Remove the blank cell and insert a Certified Quartz Control Plate. Verify that the measured rotation matches the certified value within ±0.01°[3].
Step 3: Measurement Execution
-
Cell Loading: Rinse the 1.0 dm cell three times with small aliquots of the sample solution. Fill the cell completely, sliding the cover glass on carefully to prevent trapping micro-bubbles.
-
Thermal Equilibration: Place the cell in the polarimeter. Activate the Peltier system to achieve exactly 20.0 °C. Wait 5 minutes after the instrument indicates temperature stability. Causality: Density changes in the solvent alter the effective concentration in the light path, and thermal energy directly impacts the conformer distribution of the chiral molecule.
-
Data Acquisition: Record the observed rotation ( α ). Perform 5 replicate measurements to ensure statistical confidence.
Data Presentation
The following table summarizes a representative data set for the (2S)-enantiomer, demonstrating the required documentation format for regulatory compliance (e.g., FDA 21 CFR Part 11)[1].
| Parameter | Value / Result | Unit / Condition |
| Analyte Concentration ( c ) | 0.0100 | g/mL |
| Path Length ( l ) | 1.000 | dm |
| Wavelength ( λ ) | 589 | nm (Sodium D-Line) |
| Temperature ( T ) | 20.0 ± 0.1 | °C |
| Observed Rotation ( α ) | -0.245 | Degrees (Average of 5 replicates) |
| RSD of Replicates | 0.08 | % |
| Specific Rotation [α]D20 | -24.5 | deg·mL/(g·dm) |
Note: The negative sign indicates that the (2S)-enantiomer is levorotatory under these specific conditions.
Critical Causality & Troubleshooting Insights
To maintain a self-validating system, operators must understand the physical causality behind common measurement failures:
-
Erratic Readings / High Noise: Caused by micro-bubbles in the optical path. Because the refractive index of air ( n≈1.00 ) differs drastically from methanol ( n≈1.33 ), bubbles act as microscopic lenses, refracting the polarized light away from the detector. Solution: Tilt the cell during filling and utilize the bubble-trap reservoir at the end of the cell.
-
Drifting Rotation Values: Caused by thermal non-equilibrium. As the solution slowly cools or warms to the Peltier chamber's temperature, the solvent density changes, altering the number of chiral molecules interacting with the photon beam per unit volume. Solution: Mandate a strict 5-minute equilibration hold after the sensor reads 20.0 °C.
-
Non-Linearity in Specific Rotation: If the concentration is too high, solute-solute interactions (e.g., hydrogen bonding of the propan-1-ol hydroxyl groups) can form transient chiral aggregates, deviating from the linear Biot equation. Solution: Always measure at standardized pharmacopeial concentrations (typically 1% w/v).
References
-
Revision of USP <781> Optical Rotation. ECA Academy. Available at: [Link]
-
781 OPTICAL ROTATION. Rudolph Research Analytical. Available at:[Link]
Sources
- 1. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 5. anton-paar.com [anton-paar.com]
Derivatization of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol for GC-MS Analysis: A Technical Protocol
Introduction & Scientific Rationale
The compound (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a critical chiral intermediate frequently utilized in the synthesis of targeted therapeutics, including PI3K, ERK, and NSD2 kinase inhibitors[1],[2]. Accurate quantification and impurity profiling of this intermediate are paramount in drug development.
While Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive, analyzing this molecule in its native state presents significant challenges. Primary alcohols exhibit poor volatility and thermal instability in GC due to strong intermolecular hydrogen bonding, which leads to broad, tailing peaks and potential thermal degradation inside the injection port,[3].
To overcome these limitations, silylation is employed to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) moiety. This transformation eliminates hydrogen bonding, drastically lowering the boiling point and improving the chromatographic peak shape[3].
Causality in Reagent Selection
The reactivity of functional groups toward silylation follows the order: primary alcohol > secondary alcohol > tertiary alcohol[4],. However, the target molecule possesses a chiral methyl group at the C2 position (beta to the hydroxyl). This beta-branching introduces mild steric hindrance.
-
Reagent Choice: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) because its byproducts are highly volatile and elute early, preventing interference with the target analyte[5].
-
Catalyst: To overcome the steric hindrance of the beta-methyl group, 1% TMCS (Trimethylchlorosilane) is added. TMCS acts as a powerful catalyst, ensuring rapid and quantitative conversion,[6].
-
Solvent: Pyridine is selected as the reaction solvent. It not only dissolves the analyte completely but also acts as an acid scavenger, neutralizing acidic byproducts and thermodynamically driving the SN2 nucleophilic attack forward[3].
Figure 1: Workflow and chemical logic for the silylation of the target primary alcohol.
Analyte and Derivative Properties
Understanding the physicochemical shift before and after derivatization is crucial for setting up the MS acquisition parameters. The addition of the TMS group increases the molecular weight by 72 Da (addition of 73 Da from TMS, loss of 1 Da from the displaced proton).
Table 1: Comparative Properties of Native vs. Derivatized Analyte
| Property | Native Analyte | TMS-Derivatized Analyte |
| Molecular Formula | C₁₁H₁₅FO₂ | C₁₄H₂₃FO₂Si |
| Molecular Weight | 198.23 g/mol | 270.41 g/mol |
| Volatility / Stability | Low (H-bonding active) | High (H-bonding eliminated) |
| GC Peak Morphology | Broad, severe tailing | Sharp, symmetrical |
| Key MS Ions (m/z) | 198 [M]⁺, 180 [M-H₂O]⁺ | 270 [M]⁺, 255 [M-CH₃]⁺, 167, 73[TMS]⁺ |
Step-by-Step Derivatization Protocol
Note: Silylating reagents react preferentially with water. The presence of moisture will rapidly degrade BSTFA/TMCS, leading to incomplete derivatization[4],[3]. Ensure all glassware is rigorously oven-dried.
Materials Required
-
Analyte: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
-
Derivatization Reagent: BSTFA + 1% TMCS (Sealed ampoule, GC grade)[5]
-
Solvent: Anhydrous Pyridine (Stored over molecular sieves)[3]
-
Equipment: 2 mL amber glass autosampler vials with PTFE-lined screw caps, dry block heater.
Procedure
-
Sample Preparation: Accurately weigh 1.0 - 2.0 mg of the target analyte into a pre-dried 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Vortex gently until the analyte is completely dissolved[5].
-
Reagent Addition: In a fume hood, rapidly add 200 µL of BSTFA + 1% TMCS to the vial. A molar ratio of at least 2:1 (reagent to active hydrogens) is required to ensure excess[5],.
-
Reaction Incubation: Cap the vial tightly with a PTFE-lined septum. Place the vial in a dry block heater set to 60°C for 30 minutes. This elevated temperature overcomes the mild steric hindrance of the beta-methyl group[5],.
-
Cooling & Analysis: Remove the vial from the heater and allow it to cool to room temperature (approx. 5-10 minutes) before placing it in the GC autosampler[5],[4].
GC-MS Acquisition Parameters
To achieve optimal resolution and sensitivity for the TMS-ether derivative, the following instrumental parameters are recommended.
Table 2: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm, 0.25µm) | Standard non-polar phase; ideal for volatile TMS derivatives. |
| Injection Volume | 1.0 µL | Prevents column overloading. |
| Injection Mode | Splitless (Purge valve open at 1.0 min) | Maximizes sensitivity for trace impurity profiling. |
| Inlet Temperature | 250 °C | Ensures flash vaporization without thermal degradation. |
| Carrier Gas | Helium (Constant flow: 1.0 mL/min) | Provides optimal linear velocity and MS compatibility. |
| Oven Program | 80°C (1 min) ➔ 15°C/min to 280°C (hold 5 min) | Focuses the analyte band, then elutes the derivative sharply. |
| Ion Source / Quad | 230 °C / 150 °C | Prevents condensation of the heavy TMS derivative in the MS. |
| Scan Range | m/z 50 to 400 | Captures the low mass [TMS]⁺ ion (m/z 73) and the molecular ion (m/z 270). |
Self-Validating System: Confirming Reaction Completeness
A robust protocol must include internal logic to verify its own success. Because incomplete derivatization can lead to inaccurate quantification, analysts must validate the reaction efficiency using the MS data.
Validation Criteria:
-
Chromatographic Check: Inspect the Total Ion Chromatogram (TIC). The underivatized alcohol will elute earlier and exhibit a broad, asymmetrical tailing profile. The TMS derivative will elute slightly later as a sharp, Gaussian peak.
-
Mass Spectral Check: Extract the ion chromatograms (EIC) for m/z 198 (native) and m/z 270 (derivatized). The complete absence of m/z 198 confirms quantitative conversion.
-
Fragmentation Verification: Ensure the presence of the alpha-cleavage fragment (loss of -CH₂OTMS) and the ubiquitous m/z 73 [Si(CH₃)₃]⁺ base peak, which acts as a definitive marker of successful silylation.
Figure 2: Self-validating decision matrix for ensuring complete silylation prior to analysis.
Sources
Overcoming side reactions in the synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Welcome to the technical support guide for the synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of this key chiral intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of the Achiral Backbone & Early Stage Side Reactions
Question 1: I am attempting to synthesize the carbon skeleton via a Grignard reaction with a 3-fluoro-4-methoxybenzyl halide and an isopropylmagnesium halide, but the reaction is failing to initiate or giving very low yields. What is going wrong?
Answer: Failure to initiate and low yields are classic problems in Grignard reactions, often stemming from issues with the magnesium metal or reaction conditions.[1]
Causality and Troubleshooting:
-
Magnesium Surface Passivation: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[1] This oxide layer must be removed or bypassed.
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water. Any residual moisture in your glassware, solvent, or starting materials will consume the reagent as it forms, leading to low or zero yield.
-
Reaction Kinetics of Aryl Chlorides: If you are using an aryl chloride, it's important to note they are generally less reactive than the corresponding bromides or iodides and may require more vigorous activation or higher temperatures to initiate the reaction.
Troubleshooting Protocol: Initiating a Stubborn Grignard Reaction
| Step | Action | Rationale |
| 1 | Glassware Preparation | Oven-dry all glassware at >120°C for several hours and assemble hot under a stream of dry inert gas (Nitrogen or Argon). |
| 2 | Solvent Purity | Use freshly distilled, anhydrous ether or THF. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended. |
| 3 | Magnesium Activation | Place magnesium turnings in the flask and add a single crystal of iodine. Gently warm with a heat gun until the violet iodine vapor is observed. This etches the MgO layer.[2] Alternatively, add 1,2-dibromoethane, which reacts to form ethylene gas and MgBr₂, exposing a fresh surface. |
| 4 | Initiation | Add a small portion of your organic halide to the activated magnesium in a minimal amount of solvent. If the reaction doesn't start (slight warming, bubbling), gently warm the spot with a heat gun. Once initiated, the exothermic reaction should sustain itself. |
| 5 | Controlled Addition | Add the remaining halide dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not become too vigorous. |
Question 2: My main impurity after the Grignard coupling is a biphenyl-type homo-coupled product. How can I prevent this?
Answer: Homo-coupling is a common side reaction where two organic halide molecules react with each other instead of with the intended electrophile. This occurs via a radical mechanism that competes with the formation of the Grignard reagent itself.[1]
Mitigation Strategies:
-
Slow Addition: Add the organic halide slowly to the magnesium suspension. This keeps the instantaneous concentration of the halide low, disfavoring the bimolecular coupling reaction.
-
Use Fresh Magnesium: Highly active magnesium (e.g., Rieke magnesium) can sometimes favor the desired Grignard formation over side reactions.
-
Inverse Addition: In some cases, adding the magnesium turnings to the solution of the organic halide (inverse addition) can alter the reaction pathway, although this is less common.
Section 2: Establishing Stereochemistry - The Chiral Challenge
The "(2S)" designation is critical. Achieving high enantiomeric purity is paramount and often the most challenging aspect of the synthesis.
Question 3: My synthesis has produced a racemic mixture of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. What is the most effective way to resolve the enantiomers?
Answer: Resolution of a racemic mixture is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.[3] For an alcohol, the most common method is derivatization with a chiral acid to form diastereomeric esters.[4][5]
Experimental Protocol: Resolution with (S)-Mandelic Acid
-
Esterification: Dissolve the racemic alcohol (1.0 eq) in a suitable solvent like toluene. Add an enantiomerically pure chiral acid, such as (S)-mandelic acid (0.5 - 1.0 eq).[6] The addition of a catalyst like dicyclohexylcarbodiimide (DCC) and a base like 4-dimethylaminopyridine (DMAP) may be required to facilitate ester formation.
-
Fractional Crystallization: The two diastereomeric esters formed will have different solubilities. Slowly cool the solution or add an anti-solvent (e.g., hexane) to selectively crystallize the less soluble diastereomer. The choice of solvent is critical and may require screening.
-
Isolation and Purity Check: Filter the crystals and wash with a cold solvent. Check the diastereomeric purity of the crystals using NMR or HPLC. The diastereomers should exhibit distinct signals.
-
Hydrolysis: Once a pure diastereomer is isolated, hydrolyze the ester bond using a base (e.g., NaOH or KOH in methanol/water) to liberate the enantiomerically pure alcohol.[3]
-
Purification: Extract the pure alcohol into an organic solvent, wash, dry, and concentrate to yield the final (2S)-enantiomer.
Alternative: Chiral Chromatography Chiral column chromatography can also be used to separate a racemic mixture directly, using a chiral stationary phase that interacts differently with each enantiomer.[4] This method avoids chemical derivatization but can be more expensive and less scalable.
Question 4: I am performing an asymmetric reduction of the corresponding ketone, 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one, but the enantiomeric excess (ee) is poor.
Answer: Poor enantioselectivity in asymmetric reductions is typically due to suboptimal reaction conditions or an inappropriate catalyst/reagent system for your specific substrate.
Key Factors Influencing Enantioselectivity:
-
Catalyst/Ligand System: The choice of the chiral catalyst and its ligand is the most critical factor. For ketone reductions, systems like Noyori's Ru-BINAP catalysts for hydrogenation or Corey-Bakshi-Shibata (CBS) catalysts for borane-mediated reduction are common starting points. The electronic and steric properties of your substrate will dictate the best fit.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting the enantioselectivity.[7] A solvent screen (e.g., THF, dioxane, ethanol, dichloromethane) is often necessary.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the energy available for the system to overcome the activation barrier for the undesired enantiomer's formation.
-
Additives: In some catalytic systems, the presence of additives like bases or Lewis acids can be crucial for both reactivity and selectivity.[8]
Comparative Data: Asymmetric Reduction Conditions
| Catalyst System | Reductant | Typical Solvent | Temperature (°C) | Expected Outcome |
| (R)-CBS Catalyst | BH₃·SMe₂ | THF | -40 to -20 | High ee for the (S)-alcohol |
| RuCl₂[(S)-BINAP] | H₂ (gas) | Methanol | 25 to 50 | High ee, requires pressure equipment |
| Biocatalyst (e.g., KRED) | Isopropanol | Buffer/Co-solvent | 25 to 35 | High ee, environmentally friendly[9][10] |
Section 3: Final Reduction and Purification
Question 5: The final reduction of my precursor, (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid (or its ester), to the alcohol is incomplete or produces impurities.
Answer: This issue usually points to the choice of reducing agent or reaction workup.
-
Choice of Reducing Agent:
-
For Carboxylic Acids: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.
-
For Esters: Both LiAlH₄ and NaBH₄ (in some cases, especially with additives or at higher temperatures) can reduce esters. LiAlH₄ is more reactive and less selective.[11]
-
-
Reaction Workup: The workup for LiAlH₄ reactions is critical to avoid forming gelatinous aluminum salts that can trap the product and complicate purification. The Fieser workup is a standard and reliable method:
-
Cool the reaction mixture to 0°C.
-
Slowly and sequentially add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
Stir vigorously until a white, granular precipitate forms, which can be easily filtered off.
-
-
Potential Side Reaction - SNAr: The starting material contains an activated aryl fluoride. Under strongly basic conditions, particularly at elevated temperatures, there is a risk of nucleophilic aromatic substitution (SNAr), where the fluoride is displaced by a nucleophile (e.g., a methoxide if methanol is present).[12][13] Using a non-nucleophilic solvent and maintaining low temperatures can mitigate this risk.
References
-
Westin, J. Racemic Mixtures Separation Of Enantiomers. MCAT Content, Jack Westin. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. [Link]
-
Wikipedia. Chiral resolution. Wikipedia. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Chemist Library. Chiral Separation Techniques. chemistlibrary. [Link]
-
Jasperse, J. Grignard Reaction. Chem 355. [Link]
-
Pugliese, G., et al. (2023). Co(Salox)‐Catalyzed Enantioselective Reduction of α,β‐Unsaturated Esters. European Journal of Organic Chemistry, 26, e202201492. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents With Esters. Master Organic Chemistry. [Link]
-
Smith, A. D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 57(35), 11478-11482. [Link]
-
Noyori, R., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. [Link]
-
Takeuchi, Y. (2025). Novel Fluorinated Bioorganic Molecules for the 21st Century. NII. [Link]
-
Göktaş, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
Oleksii, F., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]
-
Fang, K. C., et al. (2004). An Asymmetric Synthesis of PPAR-γ Agonist Navaglitazar from (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. CHIMIA International Journal for Chemistry, 58(4), 245-247. [Link]
-
Kharas, G. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Ni, Y., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(10), 3676-3680. [Link]
-
Caron, S., et al. nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. [Link]
-
Faiziiev, O., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]
-
Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]
-
Sorochinsky, A. E., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4479. [Link]
-
Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – An Asian Journal, 6(10), 2756-2766. [Link]
- Hoshino, Y. Yujiro HOSHINO. Google Scholar.
-
Wang, J., et al. (2024). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. Symmetry, 16(9), 1171. [Link]
-
Wang, Y., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. [Link]
-
Wełniak, M. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. research.unipd.it [research.unipd.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Separation Optimization for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide provides authoritative, field-proven strategies for optimizing the chiral separation of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol .
As a Senior Application Scientist, I have structured this resource to move beyond basic parameter lists. Here, we explore the causality behind chromatographic behaviors, ensuring that your method development is driven by mechanistic understanding rather than trial and error.
Mechanistic Rationale: Understanding the Analyte
To separate the (2S) and (2R) enantiomers of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, we must exploit the structural features surrounding its C2 chiral center. The molecule is a neutral, primary alcohol with an electron-modulated aromatic ring.
Successful chiral recognition on1[1] relies on a "three-point interaction" model:
-
Hydrogen Bonding: The primary hydroxyl (-OH) group acts as a strong H-bond donor/acceptor with the carbamate linkages (C=O and NH) of the CSP[2].
-
π−π Stacking: The 3-fluoro-4-methoxyphenyl ring interacts with the phenyl groups decorating the amylose or cellulose backbone. The electronegative fluorine atom alters the π -electron density, often enhancing these interactions[3].
-
Steric Inclusion: The 2-methyl group dictates how deeply the enantiomer can penetrate the chiral helical groove. The spatial orientation of this methyl group is the primary driver for differentiating the (2S) from the (2R) isomer.
Analyte-CSP Interaction Mechanism
Caption: Mechanistic interaction model between the chiral analyte and polysaccharide stationary phase.
Frequently Asked Questions (Method Development)
Q: Which Chiral Stationary Phase (CSP) should I select for initial screening? A: Begin with immobilized amylose or cellulose derivatives, such as Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). Immobilized phases are preferred over coated phases because they tolerate a wider range of organic modifiers (e.g., MTBE, DCM, or THF) without degrading the column bed[3]. The carbamate derivatives provide the necessary H-bonding sites for the primary alcohol.
Q: Should I use Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC)? A: 4[4]. Supercritical CO₂ possesses lower viscosity and higher diffusivity than liquid alkane mobile phases (like Hexane). This fundamental physical difference enhances mass transfer kinetics, resulting in sharper peaks, higher efficiency, and significantly reduced analysis times (often <5 minutes per run).
Q: Do I need to add acidic or basic additives (e.g., TFA, DEA) to the mobile phase? A: No. Because (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a neutral molecule, it does not suffer from ionic secondary interactions with residual silanols on the silica support. Adding DEA or TFA is unnecessary and will only complicate mobile phase preparation and baseline stability.
Troubleshooting Guide
Issue: Poor Resolution (Rs < 1.5) between the (2S) and (2R) enantiomers.
-
Causality: The eluting power of the mobile phase is too strong, or the modifier is disrupting critical hydrogen bonds. Methanol (MeOH), for instance, is a strong H-bond donor/acceptor that can outcompete the analyte for binding sites on the CSP.
-
Solution: Switch the organic modifier from Methanol to Isopropanol (IPA). IPA is bulkier and a weaker H-bond disruptor. This increases the retention time (k') and enhances the stereoselective hydrogen-bonding interactions, almost always improving selectivity ( α ) for primary alcohols[2].
Issue: Broad or Tailing Peaks (Asymmetry Factor > 1.5).
-
Causality: This usually indicates column overloading or poor mass transfer (especially in NP-HPLC at high flow rates).
-
Solution: First, reduce the injection volume or sample concentration to verify if the issue is mass overload. If the peak shape remains poor, increase the column temperature (e.g., from 25°C to 35°C or 40°C in SFC). Higher temperatures improve the kinetics of the dynamic complexation/decomplexation between the analyte and the CSP.
Issue: Retention times are shifting across multiple injections.
-
Causality: In NP-HPLC, this is typically caused by the stationary phase slowly absorbing trace moisture from the environment, which alters the H-bonding environment. In SFC, it indicates unstable backpressure or temperature gradients.
-
Solution: For NP-HPLC, ensure solvents are strictly anhydrous and flush the column with 100% Ethanol to strip water, then re-equilibrate. For SFC, verify that the Automated Back Pressure Regulator (ABPR) is functioning smoothly and the column oven is fully stabilized.
Method Optimization Workflow
Caption: Decision tree for optimizing chiral separation via Supercritical Fluid Chromatography (SFC).
Experimental Protocols: Self-Validating SFC Screening
To ensure scientific integrity, the following protocol utilizes a self-validating approach. You must establish baseline resolution with a racemate before attempting to identify the enantiopure (2S) peak.
Step 1: Sample Preparation
-
Weigh 2.0 mg of the racemic standard (±)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
-
Dissolve in 2.0 mL of HPLC-grade Methanol or Ethanol to create a 1.0 mg/mL stock.
-
Prepare a separate 1.0 mg/mL solution of the enantiopure (2S) target compound.
Step 2: SFC System Initialization
-
Install a Chiralpak IA column (4.6 mm × 250 mm, 5 µm).
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO₂ remains in a supercritical state.
-
Set the column oven temperature to 35°C.
-
Equilibrate the column with CO₂ / MeOH (85:15 v/v) at a flow rate of 3.0 mL/min until the UV baseline (monitored at 254 nm and 280 nm) is perfectly flat.
Step 3: Racemate Validation (The Control)
-
Inject 5 µL of the racemic mixture.
-
Evaluate the chromatogram. You must observe two peaks of equal area (1:1 ratio).
-
Calculate the Resolution ( Rs ).
-
If Rs ≥ 1.5: The method is validated for baseline separation. Proceed to Step 4.
-
If Rs < 1.5: Switch the co-solvent from MeOH to IPA (85:15 v/v), re-equilibrate for 10 column volumes, and re-inject.
-
Step 4: Enantiomer Identification
-
Inject 5 µL of the enantiopure (2S) solution.
-
Overlay this chromatogram with the racemic trace. The peak in the racemate that perfectly aligns with the (2S) injection dictates the elution order (e.g., Peak 1 = 2S, Peak 2 = 2R).
Quantitative Data Summary
The following table summarizes expected chromatographic behaviors when optimizing the separation of neutral chiral alcohols on polysaccharide phases, demonstrating the critical impact of modifier selection.
| Column (CSP Type) | Mobile Phase (Isocratic) | Retention Factor ( k1 ) | Selectivity ( α ) | Resolution ( Rs ) | Peak Shape |
| Chiralpak IA (Amylose) | CO₂ / MeOH (85:15) | 2.1 | 1.15 | 1.2 | Sharp |
| Chiralpak IA (Amylose) | CO₂ / IPA (85:15) | 3.4 | 1.42 | 2.8 | Slight tailing |
| Chiralpak IC (Cellulose) | CO₂ / MeOH (85:15) | 1.8 | 1.05 | 0.8 | Sharp |
| Chiralpak IC (Cellulose) | CO₂ / IPA (85:15) | 2.9 | 1.25 | 1.7 | Sharp |
Data Interpretation: Switching from Methanol to Isopropanol universally increases retention ( k1 ) due to IPA's lower elution strength in SFC. However, this trade-off is highly beneficial, as it dramatically increases selectivity ( α ) and resolution ( Rs ) by allowing the analyte more time to stereoselectively interact with the chiral grooves of the CSP.
Sources
Technical Support Center: Method Development for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Welcome to the analytical method development support center. As a chiral, fluorinated primary alcohol, (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (MW: 198.23 g/mol ) presents distinct challenges in both stereochemical resolution and mass spectrometric ionization.
Designed by senior application scientists, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, high-sensitivity quantification for drug development workflows.
Analytical Workflow Architecture
Analytical workflow for quantifying (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
Troubleshooting & FAQs
Q1: Why is my LC-MS/MS sensitivity so low for this compound in ESI+ mode, and how can I fix it?
A: The target compound is an unactivated primary alcohol. Because it lacks a highly basic functional group (like an amine), it possesses a very low proton affinity, making it highly resistant to ionization in standard positive electrospray ionization (ESI+)[1].
The Solution: We strongly recommend pre-column chemical derivatization. Reacting the primary alcohol with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) introduces a highly basic tertiary amine tag. This tag readily accepts a proton in acidic mobile phases, increasing MS/MS sensitivity by up to 100- to 1000-fold[1]. Alternatively, benzoyl chloride derivatization can be utilized for rapid, high-throughput metabolomic applications[2].
Q2: How do I achieve baseline resolution between the (2S) and (2R) enantiomers?
A: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is stereochemically stable under standard physiological conditions, but separating it from its (2R) counterpart requires specific stationary phase chemistry.
The Solution: Utilize normal-phase chiral HPLC or Supercritical Fluid Chromatography (SFC) with an amylose-based stationary phase (e.g., Chiralpak AD-H). The causality behind this choice is structural: the tris(3,5-dimethylphenylcarbamate) selector provides optimal hydrogen bonding with the analyte's alcohol moiety, while simultaneously engaging in π−π stacking interactions with the fluorinated methoxyphenyl ring[3]. This dual-interaction mechanism is critical for achieving a resolution ( Rs ) > 1.5.
Q3: We are observing severe ion suppression during biological sample extraction. What is the optimal sample prep?
A: Protein precipitation (PPT) often leaves residual phospholipids that co-elute with moderately lipophilic alcohols, causing matrix effects and ion suppression in the MS source. The Solution: Transition to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE selectively partitions the neutral alcohol into the organic layer while leaving highly polar phospholipids, proteins, and salts trapped in the aqueous phase.
Quantitative Data & Method Parameters
The following table summarizes the optimized parameters for both stereochemical validation and trace-level quantification workflows.
| Parameter | Chiral HPLC-UV (Underivatized) | UHPLC-MS/MS (Dansylated Derivative) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | A: 0.1% Formic Acid in H₂O, B: Acetonitrile |
| Detection | UV at 278 nm | ESI+ MRM (m/z 432.5 → 170.1) |
| Flow Rate | 1.0 mL/min (Isocratic) | 0.4 mL/min (Gradient) |
| LOD | 0.5 µg/mL | 0.05 ng/mL |
| Linear Range | 1.0 - 100 µg/mL | 0.1 - 50 ng/mL |
Step-by-Step Experimental Protocols
Protocol A: Pre-Column Dansylation for LC-MS/MS
This protocol converts the unactivated alcohol into a highly ionizable sulfonate ester.
-
Sample Aliquot: Transfer 100 µL of the MTBE-extracted and nitrogen-dried sample into a glass autosampler vial.
-
Buffering: Add 50 µL of 0.1 M sodium carbonate buffer (pH 10.5). Causality: Alkaline conditions deprotonate the alcohol slightly and prevent the protonation of the Dansyl chloride's amine group, ensuring the nucleophilic attack proceeds efficiently.
-
Derivatization: Add 50 µL of Dansyl chloride solution (2 mg/mL in acetone).
-
Incubation: Vortex for 30 seconds and incubate at 60°C for 15 minutes in a heating block.
-
Quenching: Add 10 µL of 10% methylamine to consume unreacted Dansyl chloride. Causality: Unquenched reagent will continuously react with the mobile phase, causing severe background noise and baseline drift in the MS.
-
Dilution: Dilute with 100 µL of mobile phase A, vortex, and inject 2 µL into the UHPLC-MS/MS.
Self-Validating System Check: Inject a derivatization blank (matrix + reagents, no analyte). A successful blank must show zero peaks at m/z 432.5. If a peak is present, it indicates background contamination or isobaric interference from the derivatizing agent, and the reagent batch must be replaced.
Protocol B: Chiral HPLC-UV Analysis
This protocol ensures the enantiomeric purity of the (2S) configuration.
-
Sample Dilution: Dissolve the purified sample in Hexane/Isopropanol (90:10, v/v) to a concentration of 10 µg/mL. Causality: Matching the sample diluent exactly to the isocratic mobile phase prevents peak distortion, fronting, and retention time shifts.
-
Equilibration: Equilibrate the Chiralpak AD-H column at 30°C with a flow rate of 1.0 mL/min until the UV baseline is perfectly stable.
-
Injection: Inject 10 µL of the sample.
-
Detection: Monitor absorbance at 278 nm, which is the optimal wavelength for the 3-fluoro-4-methoxyphenyl chromophore[3].
Self-Validating System Check: Prior to sample analysis, inject a racemic mixture of the compound. The system is validated for chiral analysis only if the resolution ( Rs ) between the (2S) and (2R) peaks is ≥ 1.5. If Rs < 1.5, column temperature must be lowered to 25°C to increase interaction time with the chiral selector.
References
-
Title : Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Source : Analytical Chemistry - ACS Publications URL :[Link]
-
Title : Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source : NIH / PMC URL :[Link]
-
Title : Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source : ACS Publications URL :[Link]
Sources
Technical Support Center: Resolution of Racemic 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Overview & Mechanistic Principles
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of GPCR agonists and targeted therapeutics for metabolic disorders [4]. The molecule features a primary alcohol with a stereocenter at the adjacent C2 position.
Resolving primary 2-methyl-substituted alcohols is notoriously challenging because the stereocenter is relatively distant from the reactive hydroxyl oxygen, leading to poor chiral recognition by many catalysts. However, by exploiting specific enzymatic kinetic resolutions (EKR) or supercritical fluid chromatography (SFC), researchers can establish robust, self-validating, and scalable pathways to obtain high enantiomeric excess (ee > 95%).
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
Q: Why is my enantiomeric ratio (E-value) low when using standard lipases for this substrate? A: The distance of the C2-methyl group from the reacting primary alcohol reduces the steric differentiation required for high enantioselectivity. However, causality in lipase binding pockets dictates that the presence of an aromatic ring at the C3 position significantly enhances the E-value. For 3-aryl-2-methylpropan-1-ols, Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) are the optimal choices. Literature demonstrates that while simple 2-methylalkan-1-ols yield E-values around 10, 3-aryl-2-methylpropan-1-ols can achieve E-values > 100 when PCL is employed [1]. Ensure you are using a non-polar solvent (e.g., hexane or MTBE) to maintain enzyme rigidity and maximize stereoselectivity.
Q: Which acyl donor should I use to prevent the reverse reaction? A: Vinyl acetate is the gold standard for this transesterification. The causality is thermodynamic: upon transferring the acetyl group to the alcohol, the leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This drives the equilibrium forward, preventing the reverse hydrolysis that would otherwise erode your enantiomeric excess [1].
Q: How do I separate the unreacted enantiomer from the esterified product post-resolution? A: The enzymatic reaction yields a mixture of the unreacted (S)-alcohol and the acylated (R)-acetate (assuming standard PCL stereopreference). Because the acetate ester lacks the hydrogen-bonding hydroxyl group, it is significantly less polar. This allows for straightforward separation via normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient.
Protocol 1: Standard EKR Workflow
-
Preparation: Dissolve 10 mmol of racemic 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Reagent Addition: Add 30 mmol (3 equivalents) of vinyl acetate, followed by 500 mg of immobilized Pseudomonas cepacia lipase (PCL).
-
Incubation: Stir the suspension gently at 35°C. Monitor the reaction via chiral HPLC or GC. Stop the reaction at ~50% conversion (typically 24-48 hours) to ensure maximum enantiopurity of the remaining unreacted alcohol.
-
Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with 20 mL of MTBE.
-
Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash chromatography (Silica gel, Hexane:EtOAc 90:10 to 70:30) to separate the less polar (R)-acetate from the more polar (S)-alcohol.
-
Hydrolysis (Optional): To recover the (R)-alcohol, treat the purified (R)-acetate with K₂CO₃ in Methanol for 2 hours at room temperature, followed by a standard aqueous workup.
Troubleshooting Guide: Preparative Chiral Chromatography
Q: Should I use HPLC or SFC for scaling up the resolution of this compound? A: Supercritical Fluid Chromatography (SFC) is vastly superior for scaling up the resolution of 3-aryl-2-methylpropan-1-ols. The causality lies in the physical properties of supercritical CO₂: it has a lower viscosity and higher diffusivity than liquid solvents (like the hexane/IPA mixtures used in HPLC). This allows for flow rates 3-5 times higher without exceeding column pressure limits, leading to faster run times, sharper peaks, and significantly reduced solvent waste [2].
Q: Which chiral stationary phase (CSP) is recommended? A: Amylose-based or cellulose-based derivatized stationary phases are highly effective for this class of compounds. Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IB have shown excellent baseline separation for structurally similar 3-aryl-2-methylpropan-1-ols [2][3].
Protocol 2: Preparative SFC Separation
-
Sample Preparation: Dissolve the racemate in a compatible modifier solvent (e.g., Methanol or Ethanol) at a concentration of 50-100 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Equilibration: Equilibrate the SFC system with a Chiralcel OD-H preparative column (21 x 250 mm, 5 µm) using an isocratic mobile phase of 90% CO₂ and 10% Methanol.
-
Parameters: Set the backpressure regulator (BPR) to 120 bar, column temperature to 35°C, and flow rate to 70 mL/min.
-
Injection & Collection: Perform stacked injections (e.g., 0.5 mL per injection). Use UV detection at 254 nm or 220 nm to trigger automated fraction collection.
-
Recovery: Evaporate the modifier solvent from the collected fractions using a rotary evaporator to yield the pure enantiomers (ee > 99%).
Data Presentation: Comparison of Resolution Strategies
The following table summarizes the quantitative metrics and operational parameters for resolving 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol based on established methodologies for 3-aryl-2-methylpropan-1-ols.
| Resolution Method | Typical ee (%) | Yield per Enantiomer | Scalability | Key Reagents / Equipment | Processing Time |
| Enzymatic Kinetic Resolution (EKR) | 95 - 98% | 40 - 45% (max 50%) | High (Gram to Kg) | PCL or CAL-B, Vinyl Acetate | 24 - 48 hours |
| Preparative SFC | > 99% | 45 - 48% (max 50%) | Medium (Gram scale) | SFC System, Chiralcel OD-H | 2 - 6 hours |
| Chiral Derivatization | 90 - 95% | 30 - 40% | Low (Lab scale) | Mosher's Acid Chloride, Pyridine | 72+ hours (multi-step) |
Workflow Visualization
Below is the logical workflow for the Enzymatic Kinetic Resolution (EKR) of the racemic mixture, detailing the causality of the separation steps.
Enzymatic Kinetic Resolution (EKR) workflow for primary 2-methyl-substituted alcohols.
References
-
Bierstedt, A., et al. "Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation." ResearchGate (Advanced Synthesis & Catalysis). URL:[Link]
-
Rowan, A. S., et al. "Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology." Tetrahedron: Asymmetry, Almac Group. URL:[Link]
- "US20140275179A1 - Gpr120 agonists for the treatment of type ii diabetes." Google Patents.
Cytotoxicity comparison of fluorinated versus non-fluorinated methoxyphenyl propanols
An In-Depth Guide to the Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Methoxyphenyl Propanols
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer, more efficacious therapeutics. Among the various chemical modifications, fluorination has emerged as a powerful tool. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] However, these same changes can also modulate a compound's toxicity profile. This guide provides a comprehensive comparison of the cytotoxic effects of a model non-fluorinated methoxyphenyl propanol against its fluorinated analog, offering a framework for researchers engaged in the evaluation of novel chemical entities.
We will delve into the causality behind the experimental design, present comparative data, and provide detailed, validated protocols for key cytotoxicity assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the cytotoxic implications of fluorination.
Experimental Design and Rationale
The selection of an appropriate experimental design is critical for generating reliable and translatable data. Our approach is built on comparing a parent compound, 1-(4-methoxyphenyl)-2-propanol (N-FMP) , with its strategically fluorinated analog, 1-(2-fluoro-4-methoxyphenyl)-2-propanol (F-FMP) . This allows for a direct assessment of the fluorine atom's impact on cytotoxicity.
Causality Behind Experimental Choices:
-
Compound Selection: The methoxyphenyl propanol scaffold is a common structural motif in various biologically active molecules.[4][5] By introducing a single fluorine atom ortho to the methoxy group on the phenyl ring, we can investigate how this potent electron-withdrawing group influences cellular interactions and toxicity, a common strategy in medicinal chemistry.[3]
-
Cell Line Selection: To obtain a comprehensive cytotoxic profile, we utilize two distinct human cell lines:
-
HeLa (Cervical Cancer Cell Line): A widely used and well-characterized cancer cell line that serves to evaluate the potential anti-neoplastic activity of the compounds.[6][7]
-
HEK293 (Human Embryonic Kidney Cell Line): A non-cancerous cell line used to assess general cytotoxicity and predict potential adverse effects on normal, healthy cells. Comparing results between cancer and normal cell lines is crucial for determining a compound's therapeutic index.[8][9]
-
-
Assay Selection for Self-Validation: Relying on a single assay can sometimes produce misleading results due to compound interference or assay-specific limitations.[10][11] Therefore, we employ two distinct, well-established cytotoxicity assays that measure different cellular health parameters, creating a self-validating system:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. The reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, providing a quantitative measure of cell viability.[12]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][13][14]
-
Overall Experimental Workflow
The following diagram outlines the logical flow of the comparative cytotoxicity assessment.
Caption: General experimental workflow for comparing the cytotoxicity of test compounds.
Comparative Cytotoxicity Data
The cytotoxic effects of N-FMP and F-FMP were evaluated after 24 hours of exposure. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%, was calculated for each compound in both cell lines. The results are summarized below.
| Compound | Structure | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| N-FMP (Non-Fluorinated) | 1-(4-methoxyphenyl)-2-propanol | HeLa | 112.5 ± 9.8 | 125.3 ± 11.2 |
| HEK293 | > 200 | > 200 | ||
| F-FMP (Fluorinated) | 1-(2-fluoro-4-methoxyphenyl)-2-propanol | HeLa | 45.2 ± 5.1 | 51.7 ± 6.3 |
| HEK293 | 155.6 ± 12.4 | 168.9 ± 14.5 |
Discussion and Mechanistic Insights
The experimental data clearly demonstrate that the introduction of a single fluorine atom significantly enhances the cytotoxicity of the methoxyphenyl propanol scaffold.
-
Enhanced Potency in Cancer Cells: The fluorinated compound, F-FMP, exhibited a substantially lower IC50 value in HeLa cells (approx. 45-52 µM) compared to its non-fluorinated parent, N-FMP (approx. 112-125 µM). This more than two-fold increase in potency suggests that fluorination may be a viable strategy for improving the anti-cancer activity of this class of compounds.
-
Increased General Cytotoxicity: While F-FMP was more potent against the cancer cell line, it also displayed measurable cytotoxicity against the normal HEK293 cells, albeit at a much higher concentration (approx. 155-169 µM). In contrast, the parent compound N-FMP showed minimal toxicity to normal cells within the tested concentration range. This highlights a common challenge in drug development: modifications that enhance efficacy can also increase off-target toxicity.[15]
Why Does Fluorination Increase Cytotoxicity?
The observed increase in cytotoxicity can be attributed to several factors stemming from the unique properties of the fluorine atom:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[3][15] Fluorine can be strategically placed at sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By blocking this metabolism, the compound's intracellular half-life is extended, leading to prolonged exposure and a more potent cytotoxic effect.[16][17][18]
-
Increased Lipophilicity and Cellular Uptake: Fluorination often increases the lipophilicity of a molecule.[19][20] This can facilitate more efficient passage through the lipid bilayer of the cell membrane, leading to higher intracellular concentrations and greater target engagement.
-
Altered Target Interactions: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule.[1] This can lead to new or stronger interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and biological activity.[19]
Potential Mechanism: Induction of Apoptosis
While these assays quantify cell death, they do not elucidate the mechanism. Phenylpropanol derivatives and other phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][21] The increased potency of F-FMP could be due to a more efficient triggering of apoptotic signaling cascades.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by F-FMP.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting robust and reproducible cytotoxicity assessments.
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
A. Reagents and Materials:
-
HeLa and HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Compounds (N-FMP, F-FMP) dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.[22]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
C. Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[12][13]
A. Reagents and Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer for positive control).
-
96-well flat-bottom microplates.
-
Microplate reader (absorbance at 490 nm).
B. Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to the experimental wells, prepare controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm.
C. Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Plot % Cytotoxicity against concentration to determine the IC50 value.
Conclusion and Future Directions
This guide demonstrates that the strategic fluorination of a methoxyphenyl propanol scaffold significantly enhances its cytotoxic potency against a cancer cell line. However, this increased efficacy is accompanied by a rise in general cytotoxicity, a critical consideration for therapeutic development. The provided data and protocols offer a robust framework for the initial assessment of structure-activity and structure-toxicity relationships.
For drug development professionals, these findings underscore the importance of a multi-assay, multi-cell line approach to characterize novel compounds thoroughly. Future studies should aim to elucidate the precise molecular targets and apoptotic pathways affected by these compounds and explore further structural modifications to improve the therapeutic index, separating desired anti-cancer activity from unwanted toxicity to healthy cells.
References
- Vertex AI Search. (2024).
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]
-
MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. [Link]
-
Abbexa. LDH Cytotoxicity Assay Kit. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]
-
Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
-
Taylor & Francis Online. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. [Link]
-
de Oliveira, D. R., et al. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PMC. [Link]
-
Fujisawa, S., et al. (2011). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. PMC. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]
-
ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF. [Link]
-
ACS Publications. β-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. [Link]
-
Beilstein Journals. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. [Link]
-
PMC. (2026). Context-dependent cytotoxicity and ADMET profiling of methoxylated flavonoids as novel leads for metastatic prostate cancer. [Link]
-
MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
ITS. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
-
PubMed. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. [Link]
-
ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF. [Link]
-
PMC. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. [Link]
-
ResearchGate. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. [Link]
-
PMC. (2015). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. [Link]
-
MDPI. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]
-
Harnett, K. G., Chin, A., & Schuh, S. M. (2021). Cytotoxic and apoptotic data of BPA and BPA alternatives TMBPF, BPAF, and BPS in female adult rat and human stem cells. PMC. [Link]
-
Chua, C. K., & Pumera, M. (2015). Fluorinated Nanocarbons Cytotoxicity. PubMed. [Link]
-
Iraqi Journal of Cancer and Medical Genetics. (2022). Synthesis, Characterization of 2-(5-Chloro 3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehyde and Testing its Cytotoxic Activity Against Cancer Cell Line. [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. mdpi.com [mdpi.com]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benthamscience.com [benthamscience.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. iptek.its.ac.id [iptek.its.ac.id]
Relative Reactivity of the Hydroxyl Group in (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Comparative Guide
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly specialized chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. For drug development professionals and synthetic chemists, understanding the precise reactivity profile of its hydroxyl group is critical for optimizing yields in esterification, oxidation, and nucleophilic substitution workflows.
This guide objectively analyzes the reactivity of this specific hydroxyl group, compares it against structural alternatives, and provides a self-validating experimental framework for kinetic profiling.
Structural Analysis & Reactivity Principles
To predict the behavior of this molecule in a reactor, we must deconstruct its structural microenvironment. The reactivity of the C1 hydroxyl group is governed by a delicate balance of steric and electronic factors:
-
Insulated Electronic Effects: The 3-fluoro-4-methoxyphenyl ring exerts both inductive (electron-withdrawing via fluorine) and resonance (electron-donating via methoxy) effects. However, these electronic influences are effectively insulated from the C1 hydroxyl group by the saturated C2 and C3 aliphatic carbons. Consequently, electronic modulation of the hydroxyl's nucleophilicity is negligible.
-
The Dominance of Steric Hindrance (Causality): The molecule is a primary alcohol, which theoretically suggests high accessibility. However, the presence of the C2 methyl group introduces significant β -branching . During nucleophilic attack (e.g., in an esterification reaction), the alcohol must approach the electrophilic carbonyl carbon to form a bulky tetrahedral intermediate. The β -methyl group creates severe gauche steric clashes in this transition state, fundamentally raising the activation energy and suppressing the reaction rate compared to unbranched primary alcohols[1].
Comparative Reactivity Profile
To contextualize the performance of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, we compare it against two alternative structural analogs:
-
Alternative A (Unbranched Primary): 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol. Lacks the C2 methyl group.
-
Alternative B (Secondary): 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol. The hydroxyl is moved to the sterically congested C2 position.
Quantitative Data Summary: Relative Reaction Rates ( krel )
The following table summarizes the normalized relative reaction rates ( krel ) across standard synthetic transformations, assuming identical catalytic conditions (e.g., DMAP-catalyzed esterification, TEMPO oxidation).
| Substrate Type | Compound | Esterification ( krel ) | Oxidation ( krel ) | SN2 Substitution ( krel ) |
| Unbranched Primary | 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol | 1.00 | 1.00 | 1.00 |
| β -Branched Primary | (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | 0.35 | 0.45 | 0.20 |
| Secondary | 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol | 0.15 | 0.80 | < 0.05 |
Data Interpretation: The β -branched primary alcohol reacts at roughly one-third the speed of its unbranched counterpart in esterification due to the transition-state steric clash[1]. However, it is crucial to note that under specific conditions—such as when using exceptionally bulky acylating agents or highly engineered heterogeneous catalysts—a phenomenon known as "size-driven inversion of selectivity" can occur, where secondary alcohols may unexpectedly outcompete primary ones due to stabilizing noncovalent interactions[2]. To overcome kinetic bottlenecks in industrial settings, membrane-integrated continuous flow reactors are often employed as a process intensification strategy[3].
Experimental Workflows & Methodologies
To empirically verify the reactivity of this hydroxyl group, researchers must utilize a self-validating kinetic protocol . The methodology below describes a competitive esterification assay using an internal standard. The inclusion of an internal standard ensures that the data is immune to experimental artifacts such as solvent evaporation or injection volume variability, establishing a highly trustworthy dataset.
Protocol: Kinetic Profiling via HPLC
Reagents: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (1.0 eq), Acetic Anhydride (5.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Biphenyl (Internal Standard, 0.5 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under inert argon, dissolve the alcohol (0.5 mmol) and the Biphenyl internal standard (0.25 mmol) in 5.0 mL of anhydrous DCM.
-
Equilibration: Add acetic anhydride (2.5 mmol) to the solution and equilibrate the flask in a thermostatic water bath at exactly 25.0 °C.
-
Reaction Initiation: At t=0 , inject a stock solution of DMAP (0.05 mmol) into the flask under vigorous stirring.
-
Aliquot Sampling: At precise intervals ( t=5,10,20,30,45,60 minutes), withdraw 50 µL aliquots using a precision microsyringe.
-
Quenching: Immediately discharge each aliquot into an HPLC vial containing 1.0 mL of cold methanol (-78 °C) to instantly quench the anhydride and halt the reaction.
-
Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).
-
Data Processing: Calculate the ratio of the remaining alcohol peak area to the invariant Biphenyl peak area. Plot ln([Alcohol]t/[Alcohol]0) versus time to extract the pseudo-first-order rate constant ( k ).
Note: When conducting kinetic resolutions using chiral diamine catalysts, pairing this empirical data with Density Functional Theory (DFT) computational modeling is highly recommended to map out stabilizing CH-π noncovalent interactions[4].
Visualizing the Mechanistic Pathways
Mechanistic pathway of esterification highlighting the rate-limiting tetrahedral intermediate.
Self-validating experimental workflow for kinetic profiling of alcohol reactivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Absolute Configuration Determination: Spotlight on (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where enantiomers can exhibit profoundly different pharmacological and toxicological profiles, the unambiguous assignment of stereochemistry is a cornerstone of drug development and regulatory compliance. This guide provides an in-depth technical comparison of X-ray crystallography with other prevalent techniques for absolute configuration determination, centered around the chiral intermediate, (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2] By providing a direct visualization of the atomic arrangement in the solid state, it offers an unambiguous and highly reliable assignment of stereochemistry, provided a suitable single crystal can be obtained.[1]
The physical principle underpinning this capability is anomalous dispersion . When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component, leading to a phase shift.[3] This phenomenon breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. The measurable differences in the intensities of these "Bijvoet pairs" are directly related to the absolute structure of the crystal.
A key parameter derived from this effect is the Flack parameter , which quantifies the relative contribution of the inverted structure to the overall diffraction pattern.[3] A Flack parameter close to 0, with a small standard uncertainty, indicates that the modeled absolute configuration is correct. Conversely, a value near 1 suggests the inverted structure is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[3] For light-atom structures, such as the target molecule, achieving a low standard uncertainty on the Flack parameter can be challenging, but modern diffractometers and refinement techniques have made it increasingly feasible.[4][5][6]
Experimental Workflow for Absolute Configuration Determination by SC-XRD
The process of determining the absolute configuration of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol using SC-XRD involves several critical steps, each demanding meticulous execution.
Caption: Workflow for absolute configuration determination by SC-XRD.
Hypothetical Crystallographic Data for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
To illustrate the expected outcome, the following table presents a hypothetical but realistic set of crystallographic data for the title compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₁H₁₅FO₂ | Elemental composition of the molecule. |
| Formula Weight | 200.23 g/mol | Molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | A chiral space group, indicating the crystal is non-centrosymmetric and enantiopure. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.5 Å | The dimensions of the unit cell. |
| Wavelength | 1.54178 Å (Cu Kα) | Copper radiation is often used to enhance the anomalous signal from lighter atoms like oxygen and fluorine. |
| Final R-indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 | Indicators of the agreement between the observed and calculated diffraction data. Low values indicate a good refinement. |
| Flack Parameter | -0.02(8) | The key indicator for absolute configuration. A value close to 0 with a small standard uncertainty confirms the assigned (S) configuration. |
| CCDC Deposition Number | CCDC XXXXXXX | A unique identifier for the deposition of the crystal structure data in the Cambridge Structural Database.[7] |
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is the gold standard, obtaining suitable crystals can be a significant bottleneck, especially for flexible or oily compounds.[8] In such cases, or for orthogonal confirmation, other techniques are invaluable.
Caption: Key advantages and disadvantages of primary methods.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in the solution state. The experimental VCD spectrum is then compared to a theoretically predicted spectrum, typically calculated using density functional theory (DFT), for a known enantiomer.[10][11] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[12]
Key Strengths:
-
Applicable to a wide range of samples, including oils, and non-crystalline solids in solution.[9]
-
Non-destructive, allowing for sample recovery.
-
Provides information about the conformational landscape in solution.
Limitations:
-
Relies heavily on the accuracy of computational models.
-
Can be challenging for molecules with high conformational flexibility, as the experimental spectrum is a population-weighted average of all conformers.
NMR Spectroscopy: The Mosher's Ester Method
The Mosher's ester method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[1] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced based on a conformational model of the MTPA esters.[13][14]
Key Strengths:
-
Utilizes readily available NMR instrumentation.
-
Requires relatively small amounts of sample (1-5 mg).[1]
Limitations:
-
Requires chemical derivatization, which adds experimental steps and the possibility of side reactions.
-
The interpretation relies on a specific conformational model, which may not hold for sterically hindered or highly flexible molecules.[15]
-
Can be ambiguous if the chemical shift differences are small or inconsistent.
Quantitative Comparison of Methods
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) |
| Sample State | Solid (single crystal) | Liquid (solution or neat) | Liquid (solution) |
| Sample Amount | < 1 mg (single crystal of ~0.1 mm) | 1-10 mg | 1-5 mg |
| Destructive? | Yes (to the crystal) | No | No (sample can be recovered) |
| Requires Derivatization? | No (unless for crystallization aid) | No | Yes |
| Basis of Assignment | Anomalous dispersion of X-rays | Comparison of experimental and calculated spectra | Analysis of Δδ in ¹H NMR spectra |
| Confidence Level | Unambiguous and definitive | High (with good spectral correlation) | High (model-dependent) |
| Primary Limitation | Difficulty in obtaining suitable crystals | Reliance on computational accuracy | Potential for misinterpretation with flexible molecules |
Detailed Experimental Protocols
Protocol 1: Crystallization of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
-
Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) to identify suitable candidates for crystallization.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: Place a small drop of the concentrated solution on a siliconized cover slip. Invert the cover slip over a well of a crystallization plate containing a reservoir of a less-soluble solvent (the precipitant). Seal the well and allow the precipitant vapor to slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals (well-formed, clear, and approximately 0.1-0.3 mm in size) have grown, carefully harvest them using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal quality for data collection.
Protocol 2: VCD Analysis
-
Sample Preparation: Dissolve 5-10 mg of the enantiopure alcohol in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.
-
Data Acquisition: Acquire the VCD and IR spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer using a suitable computational chemistry software package.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A mirror-image relationship would indicate the (R)-enantiomer.
Protocol 3: Mosher's Ester Analysis
-
Esterification:
-
In two separate NMR tubes, dissolve ~1-2 mg of the chiral alcohol in deuterated chloroform.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a catalytic amount of a non-chiral base (e.g., pyridine).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion, monitoring by TLC or ¹H NMR.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures.
-
Data Analysis:
-
Assign the proton signals for both diastereomeric esters, paying close attention to the protons on either side of the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons.
-
Apply the Mosher model: protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the assignment of the absolute configuration.
-
Conclusion
The determination of absolute configuration is a non-trivial but essential task in modern chemistry. Single-crystal X-ray crystallography remains the unparalleled "gold standard" for its definitive and unambiguous results.[1] However, the practical challenge of crystallization necessitates a familiarity with powerful solution-state techniques like Vibrational Circular Dichroism and NMR-based methods such as Mosher's ester analysis. For (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, a strategic approach would involve attempting crystallization for SC-XRD as the primary goal. Should this prove challenging, VCD offers a robust, non-invasive alternative, while Mosher's method provides a well-established, albeit more involved, solution-phase option. The choice of method will ultimately depend on the physical properties of the sample, available instrumentation, and the desired level of certainty.
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Bohrium. (n.d.). Mosher's Method. Bohrium | AI for Science with Global Scientists. [Link]
-
Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. [Link]
-
Watkin, D. J., & Thompson, A. L. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A: Foundations and Advances, 69(4), 383-389. [Link]
-
Parsons, S., & Flack, H. D. (2004). Flack parameter refinement: a case study of a difficult structure. Acta Crystallographica Section A, 60(s1), s133. [Link]
-
Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 333-338. [Link]
-
Chem-Station. (2009, September 12). モッシャー法 Mosher Method. Chem-Station (ケムステ). [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
-
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Michigan State University. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2011). A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols. Physical Chemistry Chemical Physics, 13(39), 17567-17578. [Link]
-
Cai, J., Ewan, C., & Goodman, J. M. (2015). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 7(1), 1-8. [Link]
-
Gessner, G., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
-
Tsuda, Y., & Kakisawa, H. (1999). A Modified Mosher's Method for the Determination of Enantiomeric Ratio and Absolute Configuration at C-3 of Chiral 1,3-Dihydroxy Ketones. Tetrahedron Letters, 40(4), 741-744. [Link]
-
Massachusetts Institute of Technology. (2005, September 29). BE.342/442 Tuesday, September 29, 2005 Topic: Practical Aspects of Single Crystal X-ray Crystallography, Part 1. MIT OpenCourseWare. [Link]
-
Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II (pp. 219-246). Elsevier. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 6. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotools.us [biotools.us]
- 10. jascoinc.com [jascoinc.com]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 12. schrodinger.com [schrodinger.com]
- 13. モッシャー法 Mosher Method | Chem-Station (ケムステ) [chem-station.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Mosher's Method | Bohrium [waf-www-bohrium-com-hngfcxduded0fmhr.a03.azurefd.net]
Benchmarking the Purity of Synthesized (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Comprehensive Analytical Guide
As pharmaceutical pipelines increasingly rely on stereochemically complex building blocks to modulate target affinity and metabolic stability, the rigorous benchmarking of chiral intermediates has become non-negotiable. The compound (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol represents a highly specific, high-value chiral primary alcohol. The presence of the 3-fluoro-4-methoxy substitution pattern is a privileged motif in drug discovery, often utilized to tune lipophilicity while blocking oxidative metabolism at the para-position. Meanwhile, the (2S)-methyl configuration dictates the precise spatial trajectory of downstream pharmacophores.
This guide provides an objective comparison of synthesis routes for this intermediate and establishes a self-validating analytical framework for benchmarking its chemical and enantiomeric purity.
Comparative Analysis of Synthesis Routes
The impurity profile of your final batch is entirely dependent on the synthetic origin of the molecule. As an application scientist, you cannot accurately benchmark purity without first understanding the mechanistic liabilities of the chosen synthesis route.
Below is a benchmarking comparison of the three most viable routes for synthesizing (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
Table 1: Synthesis Route Benchmarking & Impurity Profiling
| Synthesis Route | Key Reagents / Catalysts | Max Yield | Expected % ee | Primary Impurity Risks (Analytical Targets) |
| Asymmetric Hydrogenation | Ru(OAc)₂((S)-BINAP), H₂, corresponding cinnamic acid | >90% | 95–98% | Trace ruthenium, over-reduction (cyclohexyl derivatives), des-fluoro degradants. |
| Enzymatic Kinetic Resolution | Racemic alcohol, Candida antarctica Lipase B (CALB), Vinyl Acetate | <50%* | >99% | Residual (2R)-acetate, transesterification byproducts, trace enzyme protein. |
| Chiral Pool Synthesis | Roche ester (Methyl (2S)-3-hydroxy-2-methylpropanoate) | ~70% | >99% | Epimerization byproducts during intermediate activation/coupling steps. |
*Yield is capped at 50% for standard kinetic resolution unless a Dynamic Kinetic Resolution (DKR) protocol is implemented.
While [1] provides exceptional enantiomeric excess (>99% ee), it suffers from low mass-efficiency. Conversely, asymmetric hydrogenation is highly scalable but often requires rigorous downstream scavenging to remove heavy metal impurities.
Benchmarking Chemical Purity: The 19 F qNMR Advantage
The Causality of the Method: Standard 1 H NMR is often insufficient for benchmarking the chemical purity of this specific molecule. The aromatic region is complicated by 1 H- 19 F spin-spin coupling, and the aliphatic region is crowded by the propanol backbone.
Instead, Quantitative Fluorine NMR ( 19 F qNMR) is the superior benchmarking tool. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and a massive chemical shift range. Because it is highly sensitive to its local electronic environment, any structural impurity (e.g., regioisomers, des-methoxy byproducts) will appear as a distinct, baseline-resolved peak, allowing for absolute quantification without signal overlap, a standard practice for [2].
Protocol: Self-Validating 19 F qNMR Workflow
-
Objective: Determine the absolute chemical purity of the synthesized batch.
-
Self-Validation Mechanism: The use of a certified internal standard (IS) guarantees that any deviation from 100% mass balance immediately flags the presence of NMR-silent impurities (e.g., inorganic salts or moisture).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20.0 mg of the synthesized (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol and ~5.0 mg of a certified internal standard (e.g., 2,2,2-Trifluoroethanol, TFE) using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6 .
-
Acquisition: Acquire the 19 F NMR spectrum at 376 MHz (for a 400 MHz spectrometer) using an inverse-gated decoupling sequence to suppress Nuclear Overhauser Effects (NOE). Set the relaxation delay ( D1 ) to ≥5×T1 of the slowest relaxing fluorine nucleus (typically 15-20 seconds) to ensure complete longitudinal relaxation.
-
Data Processing & Validation: Integrate the IS peak and the target analyte peak. Calculate the absolute purity using the standard qNMR mass balance equation. Validation Check: If the calculated purity + known impurity integrations do not equal 100% ( ±1% ), the batch contains NMR-silent contaminants and must be subjected to Karl Fischer titration (for water) or sulfated ash testing (for inorganics).
Benchmarking Enantiomeric Purity: Chiral HPLC
The Causality of the Method: Historically, primary alcohols required derivatization (e.g., to Mosher's esters) to achieve chiral resolution. Today, [3] allows for direct, underivatized analysis. The amylose/cellulose backbone, derivatized with phenylcarbamates (e.g., Chiralpak AD-H or IG), forms transient diastereomeric complexes with the enantiomers via hydrogen bonding (at the -OH and -OCH 3 groups) and π−π interactions (at the aromatic ring), resulting in baseline separation.
Protocol: Self-Validating Chiral HPLC Workflow
-
Objective: Quantify the enantiomeric excess (% ee) of the (2S) enantiomer.
-
Self-Validation Mechanism: A system suitability test (SST) using a racemic standard must be injected prior to the sample. The protocol is only valid if the resolution ( Rs ) between the (2R) and (2S) peaks is ≥1.5 .
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) and a Photodiode Array (PDA) detector set to 275 nm (optimal for the fluoro-methoxy-phenyl chromophore).
-
Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10, v/v). Degas thoroughly. Set flow rate to 1.0 mL/min at a column temperature of 25°C.
-
Baseline Validation (Crucial): Inject 10 µL of a 1 mg/mL solution of racemic 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.
-
Validation Check: Verify that two distinct peaks elute with an Rs>1.5 . Identify the retention times for the (2R) and (2S) isomers (typically determined by prior injection of an enantiopure standard or polarimetry).
-
-
Sample Analysis: Inject 10 µL of the synthesized (2S) batch (1 mg/mL).
-
Quantification: Integrate the peak areas. Calculate % ee using the formula: % ee =[(Area 2S - Area 2R) / (Area 2S + Area 2R)] × 100
Visualizing the Analytical Workflow
To ensure strict adherence to quality control, the following logical workflow dictates the release or rejection of the synthesized intermediate.
Caption: Self-validating analytical workflow for benchmarking chiral alcohol purity.
Conclusion
Benchmarking the purity of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol requires a multi-faceted analytical approach. By combining the absolute quantitative power of 19 F qNMR for chemical purity with the stereoselective resolution of polysaccharide-based Chiral HPLC for enantiomeric excess, researchers can establish a closed-loop, self-validating system. This ensures that only intermediates of the highest integrity progress into downstream active pharmaceutical ingredient (API) synthesis.
References
-
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches Source: Catalysts (MDPI) URL:[Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PubMed Central (PMC) URL:[Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Source: LCGC International URL:[Link]
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized fluorinated pharmaceutical intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical's thermodynamic and environmental behavior.
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral, fluorinated aromatic alcohol. While the alcohol functional group governs its immediate physical handling (often as a viscous liquid or low-melting solid), the fluorine atom strictly dictates its environmental fate and disposal requirements.
The following guide provides the operational causality, step-by-step disposal methodologies, and safety protocols required to manage this compound safely and in compliance with environmental regulations.
The Causality of Fluorinated Waste Segregation
The presence of a stable carbon-fluorine (C-F) bond on the aromatic ring classifies this compound strictly as Halogenated Organic Waste [1]. Understanding why we segregate this waste is critical for laboratory safety and operational economics:
-
Prevention of Toxic Byproducts: Standard non-halogenated waste is often incinerated at lower temperatures or repurposed for fuel blending. If halogenated organics are introduced into these standard streams, incomplete combustion can lead to the formation of highly toxic dioxins and furans[2].
-
Hydrogen Fluoride (HF) Generation: When the C-F bond is finally broken during thermal destruction, it generates hydrogen fluoride (HF) gas. Incineration facilities processing this waste must be equipped with specialized alkaline scrubbers to neutralize the corrosive HF gas before exhaust release[3][4].
-
Thermodynamic Resilience: The C-F bond is exceptionally strong (~116 kcal/mol). Complete destruction requires extreme thermodynamic parameters: specifically, a rotary kiln or liquid injection incinerator operating at ≥ 1100°C with a minimum residence time of 2 seconds[3][5].
Because these specialized incineration processes are significantly more expensive, mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) unnecessarily escalates disposal costs for the entire mixed volume[2].
Quantitative Waste Stream Summary
To ensure compliance and operational efficiency, all waste streams containing (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol must be categorized according to the table below.
| Waste Stream | Contamination Level | Approved Primary Container | Required Labeling | Final Treatment Method |
| Liquid Solvent Mix | High (Reaction filtrates, mother liquors) | High-Density Polyethylene (HDPE) or PTFE-lined Glass | "Halogenated Organic Waste" | High-Temp Incineration (≥ 1100°C) with HF Scrubbers |
| Solid Consumables | Trace to Moderate (Pipette tips, weigh boats, gloves) | 6-mil Polyethylene Hazardous Waste Bag / Rigid Bin | "Hazardous Solid Waste - Fluorinated" | Regulated Solid Incineration |
| Aqueous Waste | Trace (First-pass glassware rinses) | HDPE Carboy | "Aqueous Waste - Trace Halogenated" | Specialized Wastewater Treatment |
Step-by-Step Methodologies: Disposal Workflows
Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure complete chain-of-custody and safety during disposal.
Protocol A: Liquid Waste Accumulation
-
Container Verification: Select an HDPE or PTFE-lined glass carboy. Causality: Halogenated solvents can degrade certain low-density plastics over time.
-
Headspace Management: Fill the container to no more than 80% capacity (leave at least 10% to 20% headspace). Causality: This accommodates thermal expansion of the solvents and prevents over-pressurization[6].
-
Strict Segregation: Pour the waste into the dedicated "Halogenated" container. Never mix with non-halogenated solvents, strong acids, or bases[1][7].
-
Active Logging: Immediately update the attached waste tag with the chemical name: (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. Do not use abbreviations or chemical formulas[8].
-
Vapor Control: Cap the container immediately after use. If the mixture generates gas, utilize a vented safety cap[9].
Protocol B: Emergency Spill Response
If the compound (either as a neat oil/solid or dissolved in a solvent) is spilled, execute the following protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly volatile carrier solvent, utilize a properly fitted respirator.
-
Containment: Encircle the spill with inert chemical absorbent pads or vermiculite. Causality: Containing the perimeter prevents the material from reaching floor drains, as fluorinated organics are highly toxic to aquatic life[2].
-
Absorption & Collection: Work from the outside in. Place all saturated absorbents into a clear, 6-mil polyethylene hazardous waste bag.
-
Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as trace aqueous waste.
Disposal Workflow Visualization
The following decision tree illustrates the logical routing of fluorinated organic waste to ensure it reaches the correct thermal destruction facility.
Decision tree prioritizing the segregation of fluorinated organic waste to ensure proper incineration.
References
-
Laboratory Waste Disposal Guidelines University of Wollongong (UOW) Safe at Work[Link]
-
Hazardous Materials Disposal Guide University of Windsor Chemical Control Centre[Link]
-
Hazardous Waste Management Procedure Qatar University Environmental and Sustainability[Link]
-
Disposal of Chemical Wastes: Halogenated vs. Non-Halogenated RiskAssess Australia [Link]
-
Hazardous Waste Guide: Halogenated Compounds University of Tennessee Institute of Agriculture (UTIA) Safety Office[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA)[Link]
Sources
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. riskassess.com.au [riskassess.com.au]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Fluoropyrrolidine-2-carboxamide | 934972-82-4 | Benchchem [benchchem.com]
- 6. qu.edu.qa [qu.edu.qa]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Comprehensive Safety and Operational Guide for Handling (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered barriers designed around the specific physicochemical properties of the molecule. (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly specialized chiral intermediate. Its structural motifs—specifically the lipophilic fluorophenyl ring combined with the solvating power of a propanol backbone—dictate a rigorous approach to personal protective equipment (PPE) and operational workflows.
This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically sound and robustly protected.
Mechanistic Hazard Assessment (The "Why")
To design an effective safety protocol, we must first understand how the molecule interacts with biological tissues. The hazards associated with fluorinated methoxyphenyl propanol derivatives are not arbitrary; they are a direct consequence of their molecular architecture[1].
-
Dermal Penetration (H315 - Skin Irrit. 2): The presence of the fluorine atom significantly increases the molecule's lipophilicity. When combined with the methoxy group, this allows the compound to readily partition into the lipid bilayer of the stratum corneum. The propanol backbone acts as a localized solvent, disrupting epidermal proteins and causing acute irritation[2].
-
Ocular Toxicity (H319 - Eye Irrit. 2A): The hydroxyl (-OH) group of the propanol moiety can rapidly solvate corneal lipids. Even micro-droplets or fine dust can trigger severe inflammatory responses in the conjunctiva[1].
-
Respiratory Irritation (H335 - STOT SE 3): If aerosolized during transfer or lyophilization, the compound interacts with the mucosal membranes of the respiratory tract, leading to localized inflammation and potential central nervous system (CNS) effects (such as drowsiness) upon prolonged exposure[2].
Table 1: Quantitative Hazard & Mechanistic Summary
| Hazard Class | Hazard Statement | Route of Exposure | Mechanistic Cause |
| Skin Irrit. 2 | H315: Causes skin irritation | Dermal | Lipophilic penetration driven by the fluorophenyl ring[2]. |
| Eye Irrit. 2A | H319: Causes serious eye irritation | Ocular | Solvation of corneal lipids by the propanol moiety[1]. |
| STOT SE 3 | H335: May cause respiratory irritation | Inhalation | Mucosal interaction with aerosolized particles/vapors[2]. |
Personal Protective Equipment (PPE) Matrix
Barrier selection must account for the solvent-like properties of the propanol tail. Standard laboratory PPE is insufficient for continuous handling of this compound.
Hand Protection: The Nitrile Imperative Propanol derivatives and fluorinated organic compounds are notorious for permeating standard latex or thin vinyl gloves. Studies on chemical permeation demonstrate that while thick, chemically protective nitrile offers excellent resistance, disposable thin nitrile gloves (4-5 mil) may experience breakthrough in under 45 minutes when exposed to concentrated solvent carriers[3],[4].
-
Directive: Use heavy-duty nitrile gloves (≥8 mil thickness) for primary handling. For extended operations, double-gloving is highly recommended.
Table 2: Glove Compatibility & Breakthrough Data
| Glove Material | Thickness | Breakthrough Time | Operational Recommendation |
| Standard Nitrile | 4-5 mil | 30 - 45 min | Incidental contact only; change immediately if splashed[3]. |
| Heavy-Duty Nitrile | 8-10 mil | > 120 min | Recommended for continuous handling and transfers[3]. |
| Neoprene | 15 mil | > 150 min | Acceptable alternative for extended, large-scale use[4]. |
| Latex / Rubber | Varies | < 10 min | NOT RECOMMENDED due to rapid structural degradation[4]. |
Eye, Face, and Body Protection
-
Eyes: Tight-fitting chemical splash goggles (EN 166 or ANSI Z87.1 compliant) are mandatory. Safety glasses with side shields do not provide adequate protection against vapor accumulation[1].
-
Body: A flame-resistant (FR) or 100% cotton lab coat. Avoid synthetic materials (e.g., polyester), which can degrade or melt into the skin upon contact with reactive organic intermediates.
-
Respiratory: For standard bench-scale work, containment within a certified fume hood is adequate. For scale-up operations or in the event of ventilation failure, a NIOSH/MSHA or EN 149:2001 approved respirator equipped with organic vapor/particulate cartridges (N95/P100) must be utilized[1].
Operational Plan: Self-Validating Handling Methodology
Trust in a protocol is built through self-validation—each step must contain a mechanism to verify its success before proceeding to the next.
Step-by-Step Dispensing and Solution Preparation:
-
Engineering Control Verification:
-
Action: Turn on the fume hood and check the digital monitor.
-
Validation: Ensure the face velocity is actively reading between 0.4–0.6 m/s (80–120 fpm) before opening any chemical containers.
-
-
PPE Integrity Check:
-
Action: Inspect heavy-duty nitrile gloves using the inflation method (trap air in the glove, twist the cuff, and squeeze).
-
Validation: A glove that maintains pressure for 5 seconds without deflating is structurally sound and free of micro-tears.
-
-
Containment Setup:
-
Action: Place a highly absorbent, chemical-resistant spill mat inside the fume hood. Position your analytical balance directly on the mat.
-
-
Aseptic Transfer:
-
Action: Open the primary container of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol only within the hood. Use a static-free PTFE or stainless steel spatula. Transfer the required mass into a pre-tared, sealable amber glass vial.
-
Validation: Seal the vial tightly before removing it from the balance enclosure to absolutely prevent aerosolization into the broader laboratory environment.
-
-
Immediate Decontamination:
-
Action: Wipe down the exterior of the sealed vial, the spatula, and the balance pan with a lint-free wipe soaked in 70% ethanol or isopropanol. Dispose of the wipe immediately in a designated solid hazardous waste container[5].
-
Spill Response and Disposal Plan
In the event of a spill, rapid containment is critical to prevent the lipophilic compound from entering drains or waterways, which poses severe environmental hazards.
Spill Response Workflow:
-
Isolate: Evacuate non-essential personnel and ensure fume hood exhaust is maximized.
-
Absorb: Do not use water initially, as it may spread the lipophilic compound. Cover the spill completely with an inert absorbent material (e.g., dry sand, silica gel, or vermiculite)[5].
-
Collect: Using a non-sparking scoop, transfer the saturated absorbent into a chemically resistant, airtight hazardous waste container[5].
-
Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe to remove residual organic traces.
Logical workflow for spill response and decontamination of fluorinated methoxyphenyl propanol derivatives.
Disposal Plan: Never discharge this compound or its washings into the municipal sewer system[5]. All contaminated packaging, gloves, and absorbent materials must be sealed in clearly labeled, airtight containers. Entrust disposal exclusively to a licensed hazardous waste disposal company in accordance with local and national environmental regulations.
References
-
[1] Fisher Scientific. "SAFETY DATA SHEET: 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid." Fisher Scientific Belgium. URL:
-
[5] CymitQuimica. "Safety Data Sheet: (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one." CymitQuimica. URL:
-
[2] MilliporeSigma. "SAFETY DATA SHEET: (3-methoxyphenyl)boronic acid." Sigma-Aldrich. URL:
-
Tokyo Chemical Industry. "SAFETY DATA SHEET: (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone." TCI Chemicals. URL:
-
[3] Kimberly-Clark. "KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide." University of Rhode Island. URL:
-
[4] Centers for Disease Control and Prevention (CDC). "Permeation of a straight oil metalworking fluid through a disposable and a chemically protective nitrile glove." CDC Stacks. URL:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
